Product packaging for Sodium dichloroacetate, 98%(Cat. No.:CAS No. 2156-56-1)

Sodium dichloroacetate, 98%

Numéro de catalogue: B1681043
Numéro CAS: 2156-56-1
Poids moléculaire: 151.93 g/mol
Clé InChI: ZOXHFYPCZQICQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium Dichloroacetate (DCA) is a metabolic modulator that primarily functions as a pan-inhibitor of pyruvate dehydrogenase kinase (PDK) . By inhibiting PDK, DCA prevents the inactivation of the pyruvate dehydrogenase complex (PDC), promoting a shift in cellular energy production from glycolysis to mitochondrial oxidative phosphorylation . This fundamental mechanism of action underpins its broad research value across several fields. In oncology research, DCA is investigated for its potential to reverse the Warburg effect, a phenomenon where cancer cells rely on aerobic glycolysis . By reactivating mitochondrial function, DCA has been shown to promote apoptosis in cancer cells and reduce tumor growth in experimental models . Studies highlight its role in enhancing chemo-sensitivity; for instance, in wild-type p53 breast cancer cells, DCA increased susceptibility to doxorubicin by downregulating ABCG2 expression and upregulating NKG2D ligands . Furthermore, research explores its synergistic effects when combined with agents like valproic acid in glioblastoma models and its ability to modulate tumor lactate metabolism, which influences angiogenesis, immune evasion, and metastasis . Beyond cancer, DCA has significant applications in neurological and metabolic disease research. It demonstrates neuroprotective effects in models of ischemic stroke by improving energy metabolism, reducing lactic acidosis, and attenuating neuroinflammation and neuronal apoptosis . Its historical use in researching congenital lactic acidosis is rooted in its ability to lower blood lactate levels by stimulating PDC activity . Research also explores its potential benefits for diabetic complications, such as cardiomyopathy and retinopathy, by improving glucose oxidation and reducing oxidative stress . Researchers should note that the metabolism and clearance of DCA are influenced by age and genetic polymorphisms in the glutathione transferase zeta 1 (GSTZ1) gene . The most noted adverse effect in clinical studies is reversible peripheral neuropathy, which has been linked to thiamine depletion and accumulation of δ-aminolaevulinic acid; therefore, thiamine supplementation is often considered in research protocols . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl2NaO2 B1681043 Sodium dichloroacetate, 98% CAS No. 2156-56-1

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2156-56-1

Formule moléculaire

C2H2Cl2NaO2

Poids moléculaire

151.93 g/mol

Nom IUPAC

sodium 2,2-dichloroacetate

InChI

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);

Clé InChI

ZOXHFYPCZQICQD-UHFFFAOYSA-N

SMILES isomérique

C(C(=O)[O-])(Cl)Cl.[Na+]

SMILES canonique

C(C(=O)O)(Cl)Cl.[Na]

Apparence

Solid powder

Point d'ébullition

194 °C

Densité

Relative density (water = 1): 1.56

melting_point

13.5 °C

Autres numéros CAS

2156-56-1
79-43-6

Description physique

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Solubility in water: miscible

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Acid, Bichloroacetic
Acid, Dichloroacetic
Bichloroacetic Acid
Dichloroacetate, Potassium
Dichloroacetate, Sodium
Dichloroacetic Acid
Potassium Dichloroacetate
Sodium Dichloroacetate

Densité de vapeur

Relative vapor density (air = 1): 4.4

Pression de vapeur

Vapor pressure, Pa at 20 °C: 19

Origine du produit

United States

Molecular and Cellular Mechanisms of Sodium Dichloroacetate Action

Pyruvate (B1213749) Dehydrogenase Kinase Inhibition and Downstream Effects

The central molecular target of sodium dichloroacetate (B87207) is the enzyme pyruvate dehydrogenase kinase (PDK). researchgate.net By inhibiting PDK, DCA initiates a series of events that culminate in the reactivation of the pyruvate dehydrogenase complex (PDC) and a fundamental reorientation of pyruvate metabolism.

Specificity Towards Pyruvate Dehydrogenase Kinase Isoforms

There are four known isoforms of PDK in mammals (PDK1, PDK2, PDK3, and PDK4), and they exhibit tissue-specific expression patterns and varying sensitivities to inhibitors. nih.gov DCA acts as a pan-PDK inhibitor, meaning it can inhibit all four isoforms, but it does so with different potencies. frontierspartnerships.org The inhibitory constant (Ki) is a measure of the concentration of an inhibitor required to produce half-maximal inhibition. A lower Ki value indicates a higher potency.

Table 1: Inhibitory Constants (Ki) of Sodium Dichloroacetate for Pyruvate Dehydrogenase Kinase Isoforms

PDK Isoform Inhibitory Constant (Ki) for DCA
PDK1 1 mM
PDK2 0.2 mM
PDK3 8 mM
PDK4 0.5 mM

Data sourced from Bowker-Kinley et al., 1998. biorxiv.org

Activation of the Pyruvate Dehydrogenase Complex

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible conversion of pyruvate to acetyl-CoA. mdpi.com The activity of PDC is tightly regulated by reversible phosphorylation. PDK phosphorylates and thereby inactivates the PDC, while a phosphatase dephosphorylates and activates it. frontierspartnerships.org

By inhibiting all four PDK isoforms, sodium dichloroacetate prevents the phosphorylation and inactivation of the PDC. medicinabuenosaires.com This leads to a sustained increase in the active, dephosphorylated form of the PDC. nih.govneurology.org Studies have demonstrated that treatment with DCA results in a significant increase in PDC activity in various cell types, including those with deficient PDC function. nih.govneurology.org

Table 2: Effect of Sodium Dichloroacetate on Pyruvate Dehydrogenase (PDH) Activity

Cell/Tissue Type Treatment Change in PDH Activity Reference
Fasting rat liver DCA administration Increased proportion of active PDH (26.5% vs 13.4% in controls) nih.gov
PDH-deficient cell lines (R378H mutation) Chronic DCA treatment 31% increase in PDH activity neurology.org
PDH-deficient cell lines (K387(FS) mutation) Chronic DCA treatment 25% increase in PDH activity neurology.org

This table presents findings from studies investigating the effect of DCA on PDH activity.

Reorientation of Pyruvate Metabolism Towards Mitochondrial Oxidation

The activation of the PDC by sodium dichloroacetate directly reroutes the metabolic fate of pyruvate. In cells with high rates of glycolysis, a significant portion of pyruvate is converted to lactate (B86563) in the cytoplasm. DCA's activation of PDC shifts this balance, favoring the transport of pyruvate into the mitochondria and its subsequent conversion to acetyl-CoA. mdpi.com This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation. This metabolic switch from lactate production to mitochondrial oxidation is a hallmark of DCA's action. mdpi.com

Remodeling of Cellular Energy Metabolism

The inhibition of PDK and subsequent activation of PDC by sodium dichloroacetate lead to a profound remodeling of cellular energy metabolism. These changes are characterized by a reversal of the Warburg effect and an enhancement of mitochondrial oxidative phosphorylation.

Reversal of Aerobic Glycolysis (Warburg Effect)

Many cancer cells exhibit a metabolic phenotype known as aerobic glycolysis, or the Warburg effect, where they preferentially metabolize glucose to lactate even in the presence of oxygen. medicinabuenosaires.com This metabolic state is associated with the inhibition of PDC by overexpressed PDK.

Sodium dichloroacetate has been shown to reverse the Warburg effect by reactivating PDC and thereby shifting glucose metabolism away from lactate production and towards mitochondrial respiration. medicinabuenosaires.commdpi.com This is evidenced by a decrease in lactate production and an increase in oxygen consumption in DCA-treated cancer cells. iiarjournals.orgspandidos-publications.com

Table 3: Effect of Sodium Dichloroacetate on Lactate Production in Cancer Cells

Cell Line Treatment Change in Lactate Production Reference
SiHa human cervical cancer DCA treatment Reduced lactate/pyruvate ratio oncotarget.com
Canine prostate adenocarcinoma and transitional cell carcinoma 10 mM DCA Significant reduction of lactate release spandidos-publications.com
Glioblastoma cells DCA treatment Reduced levels of lactate in culture media iiarjournals.org

This table summarizes the observed effects of DCA on lactate production in various cancer cell lines.

Enhancement of Mitochondrial Oxidative Phosphorylation

By promoting the entry of pyruvate into the TCA cycle, sodium dichloroacetate enhances the process of mitochondrial oxidative phosphorylation (OXPHOS). acs.org The increased availability of acetyl-CoA fuels the TCA cycle, leading to the production of reducing equivalents (NADH and FADH2) that donate electrons to the electron transport chain. This, in turn, drives the synthesis of ATP through OXPHOS.

Studies have demonstrated that DCA treatment leads to an increased oxygen consumption rate (OCR) in various cell types, which is a direct indicator of enhanced mitochondrial respiration. researchgate.netnih.gov This stimulation of mitochondrial metabolism helps to restore a more efficient energy production pathway.

Table 4: Effect of Sodium Dichloroacetate on Oxygen Consumption Rate (OCR)

Cell/Tissue Type Treatment Change in Oxygen Consumption Rate (OCR) Reference
RKO tumor cells Increasing concentrations of DCA Dose-dependent increase in OCR researchgate.net
SU86 tumor-bearing animals 50 mg/kg DCA daily Increased total oxygen consumption nih.gov
PC3 cells 10 μM Mito-DCA No significant change in basal OCR acs.org

This table presents findings on the impact of DCA on the oxygen consumption rate in different experimental models.

Modulation of Lactate Production and Accumulation

Sodium dichloroacetate plays a crucial role in cellular metabolism by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). medscape.comnih.govmdpi.com PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), a key mitochondrial enzyme that converts pyruvate into acetyl-CoA. nih.govmdpi.com By inhibiting PDK, DCA ensures that PDC remains in its active, dephosphorylated state. mdpi.comsemanticscholar.org This action effectively shunts pyruvate away from the pathway that leads to lactate production and toward the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. nih.govacs.org

This metabolic shift from glycolysis to glucose oxidation has been observed in various cell types, including cancer cells, which often exhibit a heightened reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. mdpi.comdntb.gov.ua The inhibition of PDK by DCA leads to a decrease in the conversion of pyruvate to lactate. mdpi.com Consequently, this leads to a reduction in both intracellular and extracellular lactate levels. dcaguide.orgnih.gov Studies have demonstrated that DCA can decrease lactate concentration by approximately 53% by inhibiting lactate production. nih.gov This effect is primarily achieved by stimulating pyruvate oxidation and inhibiting glycolysis, rather than by increasing the clearance of lactate from the plasma. nih.gov In fact, DCA has been observed to decrease plasma lactate clearance. nih.gov

The reduction in lactate accumulation can have significant implications for the cellular microenvironment. For instance, in the context of tumors, the acidified microenvironment created by high lactate levels is reversed by DCA. researchgate.net

Regulation of Reactive Oxygen Species Homeostasis

Sodium dichloroacetate has a notable impact on the balance of reactive oxygen species (ROS) within cells, influencing both their generation and the cellular antioxidant response.

Induction of Reactive Oxygen Species Generation

A significant consequence of DCA's metabolic reprogramming is the increased generation of ROS. dntb.gov.uanih.gov By promoting the flow of pyruvate into the mitochondria and enhancing oxidative phosphorylation, DCA can lead to an overload of the mitochondrial electron transport chain. researchgate.net This increased mitochondrial respiration can result in the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide (B77818) radicals, a primary type of ROS. researchgate.net

Research has shown that DCA treatment can lead to a significant increase in ROS production, particularly in hypoxic cancer cells. researchgate.net This effect has been observed across various cell lines, where DCA has been shown to promote ROS generation. nih.govoncotarget.com The increased production of ROS is considered a key element of DCA's effects on cells. nih.gov

Activation of Antioxidant Pathways, including Nrf2

In response to the DCA-induced increase in ROS, cells activate their endogenous antioxidant defense mechanisms. A key player in this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govahajournals.org Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and cytoprotective genes. nih.govahajournals.org

Studies have shown that DCA treatment can lead to the activation of the Nrf2 pathway. nih.govresearchgate.net This activation is often mediated through upstream signaling pathways such as the AKT/GSK-3β pathway. nih.gov Once activated, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of its target genes, leading to their transcription. ahajournals.org These target genes include enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which play critical roles in detoxifying ROS and mitigating oxidative stress. nih.govahajournals.org The activation of the Nrf2 pathway by DCA can therefore be seen as a compensatory mechanism to counteract the increased oxidative load. nih.govresearchgate.net

Implications for Cellular Apoptosis and Proliferation

The dual effects of DCA on ROS production and antioxidant pathway activation have significant consequences for cellular processes like apoptosis (programmed cell death) and proliferation. The induction of high levels of ROS can be cytotoxic, leading to oxidative damage to cellular components and ultimately triggering apoptosis. scirp.orggoogle.com Several studies have reported that DCA can induce apoptosis in various cancer cell lines. researchgate.netscirp.orggoogle.com This pro-apoptotic effect is often linked to the mitochondrial pathway of apoptosis, initiated by the release of cytochrome c from the mitochondria in response to cellular stress, including oxidative stress. plos.org

However, the effect of DCA on apoptosis is not always straightforward and can be cell-type dependent. researchgate.net In some cases, DCA has been shown to reduce apoptosis, particularly under hypoxic conditions. researchgate.net This may be due to the activation of survival pathways, such as the Nrf2-mediated antioxidant response, which can protect cells from ROS-induced damage.

Regarding cell proliferation, DCA has been consistently shown to have an anti-proliferative effect. plos.orgnih.gov By shifting the metabolic state of the cell and inducing oxidative stress, DCA can create an environment that is less favorable for rapid cell division. Studies have demonstrated that DCA can reduce cell proliferation in various cancer cell lines without necessarily inducing apoptosis. plos.org

FindingCell Lines/ModelEffect of DCAReference
Apoptosis Human Breast Cancer Cells (MCF-7)Induction of apoptosis scirp.org
Apoptosis Colorectal Tumor Hypoxia ModelReduction of apoptosis researchgate.net
Proliferation Canine Mammary Cell LinesReduction of cell proliferation plos.org
Apoptosis & Proliferation Canine Prostate Adenocarcinoma & Transitional Cell Carcinoma Cell LinesInhibition of metabolic activity and cell proliferation, increase in apoptosis nih.gov

Influence on Mitochondrial Dynamics and Function

Mitochondria are central to the mechanism of action of sodium dichloroacetate. The compound's effects on these organelles extend beyond metabolic reprogramming to include alterations in their structural and functional integrity.

Alterations in Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. It is generated by the pumping of protons across the inner mitochondrial membrane during electron transport and is essential for ATP synthesis. DCA has been shown to cause a depolarization of the mitochondrial membrane, leading to a decrease in the ΔΨm. nih.govscirp.org

This depolarization is a consequence of the increased oxidative phosphorylation and subsequent ROS production induced by DCA. scirp.org A decrease in the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, as it can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c into the cytosol. scirp.org Studies have demonstrated a dose-dependent decrease in ΔΨm in cancer cells treated with DCA. scirp.org This effect appears to be selective, with a more pronounced impact on cancerous cells compared to non-cancerous cells. scirp.org

Cell LineEffect of DCA on Mitochondrial Membrane PotentialReference
Human Breast Cancer Cells (MCF-7)Depolarization and decreased potential scirp.org
Multiple Cell TypesDepolarization nih.gov

Regulation of Mitochondrial Biogenesis

Sodium dichloroacetate (DCA) has been observed to modulate the expression of key regulators of mitochondrial biogenesis, though its effects can vary depending on the cellular context and experimental model. A primary target in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of energy metabolism. scispace.comiiarjournals.org DCA may activate PGC-1α by altering the intracellular energy state, specifically by increasing the NAD+/NADH and AMP/ATP ratios. biocrick.com Activated PGC-1α can then co-activate various transcription factors to promote the generation of new mitochondria. iiarjournals.orgbiocrick.com

In models of cerebral hypoxia-ischemia, DCA treatment has been shown to increase the mRNA levels of Pgc-1α and nuclear respiratory factor-1 (Nrf1), two genes critically involved in mitochondrial biogenesis. scispace.combiocrick.com Studies on neonatal mice subjected to hypoxic-ischemic brain injury found that DCA treatment significantly increased Pgc-1α mRNA expression at 6 hours and Nrf1 mRNA levels at 24 hours post-injury. scispace.com Similarly, in a rat model of doxorubicin-induced cardiotoxicity, co-treatment with DCA effectively restored the signaling of the PGC-1α/SIRT3 pathway and normalized the mitochondrial DNA index, suggesting a protective role through the promotion of mitochondrial health. uchicago.edu

Conversely, in certain cancer cell lines, such as HepG2 and HepG3B, DCA treatment has been reported to reduce the expression of PGC-1α and its downstream target, mitochondrial transcription factor A (Tfam). nih.govahajournals.org This suggests that DCA's influence on mitochondrial biogenesis is highly context-dependent, potentially promoting it in scenarios of injury and metabolic stress while suppressing it in specific cancer phenotypes. scispace.comnih.govahajournals.org Another study demonstrated that inhibiting the lactate production characteristic of cells with mitochondrial DNA deletions using DCA led to an improvement in mitochondrial respiration, which was achieved through the activation of mitochondrial biogenesis. nih.gov

Table 1: Effect of Sodium Dichloroacetate on Mitochondrial Biogenesis Regulators

Regulator Effect Experimental Model Source(s)
PGC-1α Increased mRNA/Restored Signaling Hypoxic-Ischemic Neonatal Mouse Brain; Doxorubicin-Induced Cardiotoxicity scispace.combiocrick.comuchicago.edu
Decreased Expression HepG2 & HepG3B Cancer Cells nih.govahajournals.org
Nrf1 Increased mRNA Hypoxic-Ischemic Neonatal Mouse Brain scispace.combiocrick.com
Tfam No Significant Effect Hypoxic-Ischemic Neonatal Mouse Brain scispace.com
Decreased Expression HepG2 & HepG3B Cancer Cells nih.govahajournals.org
Mitochondrial Biogenesis Activated Cells with mtDNA deletion nih.gov

Modulation of Mitophagy

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for mitochondrial quality control. Research indicates that sodium dichloroacetate can induce mitophagy, particularly in cancer cells. In human SH-SY5Y neuroblastoma cells, DCA treatment was found to stimulate mitophagy and lead to the remodeling of the mitochondrial network. ahajournals.orgmdpi.com This process was characterized by a decrease in mitochondrial mass without a significant change in mitochondrial DNA density, suggesting a form of partial mitophagy where nucleoids might be preserved. ahajournals.org

The molecular mechanisms underlying DCA-induced mitophagy appear complex. In the SH-SY5Y neuroblastoma model, DCA treatment led to a decrease in the protein levels of PINK1 (PTEN-induced putative kinase 1) and Parkin, two key proteins that typically cooperate to initiate mitophagy on damaged mitochondria. ahajournals.orgmdpi.comnih.gov Despite the reduction in these canonical mitophagy initiators, an increase in the autophagy marker LC3B-II was observed, indicating that autophagic processes were indeed activated. ahajournals.org Similarly, in oral squamous cell carcinoma (OSCC) cell lines, DCA was found to promote mitophagy, an effect suggested to be mediated by Drp1-dependent mitochondrial fission.

However, studies on hepatocellular carcinoma cells (HepG2) present a more nuanced picture. In this model, DCA treatment also resulted in decreased levels of PINK1 and Parkin. ahajournals.org Furthermore, it led to a more fragmented mitochondrial network, yet paradoxically, the levels of both mitochondrial fusion proteins (Opa1, Mfn2) and fission proteins (Fis1, Drp1) were decreased. nih.govahajournals.org This suggests that the observed fragmentation may result from an imbalance in the dynamic processes of fission and fusion rather than a simple upregulation of fission.

Table 2: Effect of Sodium Dichloroacetate on Mitophagy-Related Proteins

Protein/Process Effect Cell Type/Model Source(s)
Mitophagy Induced SH-SY5Y Neuroblastoma; Oral Cancer Cells ahajournals.org
PINK1 Decreased Protein Levels SH-SY5Y Neuroblastoma; HepG2 Cells ahajournals.orgahajournals.orgnih.gov
Parkin Decreased Protein Levels SH-SY5Y Neuroblastoma; HepG2 Cells ahajournals.orgahajournals.orgnih.gov
LC3B-II Increased Expression HepG2 Cells ahajournals.org
Mitochondrial Morphology Fragmented Network HepG2 Cells nih.govahajournals.org

Broader Cellular and Molecular Pathway Modulations

Attenuation of Neuroinflammation

Sodium dichloroacetate demonstrates significant anti-inflammatory effects within the central nervous system. It acts by modulating the activity of glial cells, which are key mediators of neuroinflammation. In various models of neurological injury and disease, DCA has been shown to reduce the activation of both microglia and astrocytes. Microglia, the resident immune cells of the brain, can adopt a pro-inflammatory M1 phenotype in response to pathological stimuli. Studies have shown that DCA can reduce the proportion of M1-polarized microglia and macrophages, thereby dampening the inflammatory cascade.

This cellular modulation translates to a reduction in the production and release of key pro-inflammatory cytokines. In a rat model of sepsis-associated encephalopathy, DCA administration decreased the levels of circulating and cerebral inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Similar findings were reported in models of hypoglycemia-induced brain injury and following cardiac arrest, where DCA reduced microglial activation and lowered the mRNA expression of TNF-α and IL-1β in the cortex and hippocampus. biocrick.com The mechanism for this anti-inflammatory effect may be linked to the activation of PGC-1α, which can block the transcription of nuclear factor-kappaB (NF-κB) and its downstream pro-inflammatory target genes. biocrick.com

Table 3: Anti-Neuroinflammatory Effects of Sodium Dichloroacetate

Target Cell/Cytokine Effect Experimental Model Source(s)
Microglia Activation Reduced Hypoglycemia Injury; Sepsis-Associated Encephalopathy
Astrocyte Activation Reduced Sepsis-Associated Encephalopathy
M1 Microglia/Macrophages Reduced Proportion Lipopolysaccharide (LPS) induced inflammation
TNF-α Reduced Expression/Release Sepsis; Cardiac Arrest; LPS-induced inflammation biocrick.com
IL-1β Reduced Expression/Release Sepsis; Cardiac Arrest biocrick.com
IL-6 Reduced Release LPS-induced inflammation

Preservation of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a critical neuroprotective interface, and its disruption is a feature of many neurological conditions. Sodium dichloroacetate has been shown to exert a protective effect on the BBB, helping to maintain its structural and functional integrity. In an animal model of severe hypoglycemia, where the BBB is typically compromised, DCA treatment significantly prevented BBB breakdown. This was evidenced by a marked reduction in the leakage of immunoglobulin G (IgG) from the vasculature into the brain parenchyma. The proposed mechanism for this protection is the enhancement of ATP production in the brain's endothelial cells, which form the core of the BBB.

Further mechanistic insights reveal that DCA influences the expression of key tight junction proteins, which are essential for sealing the space between endothelial cells and restricting paracellular flux. Research has demonstrated that DCA treatment can increase the expression of Zonula Occludens-1 (ZO-1) and Occludin in the cerebral vasculature of mice subjected to ischemic injury. biocrick.com This upregulation of tight junction proteins helps to fortify the barrier, decreasing its permeability and reducing the extravasation of substances from the blood into the brain. biocrick.com

Table 4: Effects of Sodium Dichloroacetate on Blood-Brain Barrier Integrity

Parameter Effect Experimental Model Source(s)
BBB Permeability (IgG Leakage) Decreased Hypoglycemia-Induced Brain Injury
ZO-1 Protein Expression Increased Ischemic Brain Injury biocrick.com
Occludin Protein Expression Increased Ischemic Brain Injury biocrick.com

Enhancement of Endothelial Progenitor Cell Function and Angiogenesis

Sodium dichloroacetate has been found to promote angiogenesis, the formation of new blood vessels, in part by enhancing the function of endothelial progenitor cells (EPCs). EPCs are bone marrow-derived cells that can contribute to neovascularization and vascular repair. In a rat model of vascular dementia, long-term administration of DCA was shown to increase the number of circulating EPCs (identified as CD34+/VEGFR2+ cells).

Beyond increasing their quantity, DCA directly improves the functional capabilities of EPCs. In vitro experiments have demonstrated that DCA enhances EPC adhesion, migration, and their ability to form tube-like structures, which are all critical steps in the process of angiogenesis. This functional enhancement is linked to the modulation of specific intracellular signaling pathways. The protective effects appear to be mediated through the Akt/GSK-3β/Nrf2 pathway. DCA treatment leads to increased expression of Akt, eNOS (endothelial nitric oxide synthase), and Nrf2 in EPCs. This results in elevated levels of intracellular nitric oxide (NO) and a reduction in reactive oxygen species (ROS), creating a favorable environment for EPC function and survival. Consequently, DCA treatment has been associated with increased levels of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in vivo, promoting angiogenesis in damaged brain areas.

Table 5: Effects of Sodium Dichloroacetate on Endothelial Progenitor Cells (EPCs) and Angiogenesis

Parameter Effect Experimental Model/Assay Source(s)
Number of Circulating EPCs Increased Vascular Dementia Rat Model
EPC Adhesion Enhanced In vitro cell adhesion assay
EPC Migration Enhanced In vitro transwell assay
EPC Tube Formation Enhanced In vitro Matrigel assay
Angiogenesis Promoted Vascular Dementia Rat Model
VEGF & bFGF Levels Increased Vascular Dementia Rat Model
Akt, eNOS, Nrf2 Expression Increased EPCs from Vascular Dementia Rats
Intracellular NO Levels Increased EPCs from Vascular Dementia Rats

Modulation of Voltage-Gated Potassium Channels (Kv1.5)

Sodium dichloroacetate has been shown to modulate the expression and activity of voltage-gated potassium (Kv) channels, with Kv1.5 being a notable target. This effect is particularly evident in the contexts of cancer metabolism and pulmonary hypertension. In several types of cancer cells, which are characterized by a suppressed mitochondria-K+ channel axis, DCA helps to normalize this pathway. It has been found to upregulate the expression of Kv1.5 through a mechanism dependent on the transcription factor NFAT1 (nuclear factor of activated T-cells). By inhibiting pyruvate dehydrogenase kinase (PDK), DCA shifts metabolism from glycolysis towards glucose oxidation, which in turn leads to the activation of Kv channels, including Kv1.5.

In the context of pulmonary arterial hypertension (PAH), a condition often associated with the suppression of Kv channel expression and function in pulmonary artery smooth muscle cells (PASMCs), DCA has demonstrated therapeutic effects. In rat models of chronic hypoxic and monocrotaline-induced PAH, DCA treatment was able to prevent and reverse the condition by restoring the expression and function of Kv channels. Specifically, DCA reversed the downregulation of Kv1.5 and Kv2.1 observed in the PASMCs of hypertensive rats. biocrick.com This restoration of Kv channel function contributes to the repolarization of the cell membrane, which opposes the vasoconstriction and proliferation that drive the pathology of PAH. biocrick.com

Table 6: Effects of Sodium Dichloroacetate on Kv1.5 Channels

Effect Mechanism/Context Experimental Model Source(s)
Upregulation of Expression NFAT1-dependent mechanism Cancer Cells
Activation of Channel PDK inhibition, shift to glucose oxidation Cancer Cells
Restoration of Expression Reversal of hypoxia-induced downregulation Pulmonary Artery Smooth Muscle Cells (PAH model) biocrick.com

Inhibition of Na+-K+-2Cl− Cotransporter (NKCC)

Sodium dichloroacetate has been identified as an inhibitor of the Na+-K+-2Cl− cotransporter (NKCC), a protein crucial for maintaining ion homeostasis across the cell membrane. medchemexpress.commdpi.com There are two main isoforms of this cotransporter, NKCC1 and NKCC2. medchemexpress.com

In rat studies, DCA treatment has been shown to increase diuresis, an effect linked to the inhibition of NKCC2 in the kidneys. nih.govnih.gov A single dose of DCA led to a significant increase in 24-hour urine output, along with increased excretion of sodium (Na+), potassium (K+), chloride (Cl−), calcium (Ca2+), and magnesium (Mg2+) ions. nih.govnih.gov While repeated 4-week dosing did not sustain the increased diuresis, it continued to promote the excretion of Na+, Cl−, Ca2+, and Mg2+ ions. nih.govnih.gov Immunohistochemical analysis of the kidneys in these rats revealed an increase in the size of epithelial cells in the thick ascending limb of the Loop of Henle following continuous DCA treatment. nih.govnih.gov

Furthermore, DCA has been observed to decrease the RNA expression of NKCC1 in the thymus of rats after four weeks of treatment. nih.govnih.gov Specifically, the expression of the Slc12a2 gene, which codes for NKCC1, was downregulated by 94.7% in the thymus of DCA-treated rats compared to controls. nih.gov This downregulation was associated with a reduction in thymus weight. nih.gov The activity of NKCC1 in rat thymocytes is linked to the influx of chloride ions, which is sensitive to the NKCC inhibitor furosemide, indicating that NKCC1 partially mediates this ion transport. nih.gov The inhibition of NKCC is considered a significant pharmacological effect of DCA, with potential implications for its anticancer activity, particularly in cancers with high NKCC1 expression where the cotransporter can contribute to cancer progression. nih.govnih.govdcaguide.org

Parameter Effect of Sodium Dichloroacetate References
NKCC Isoform Inhibition of both NKCC1 and NKCC2 medchemexpress.comnih.govnih.gov
Diuresis (single dose) Increased nih.govnih.gov
Urinary Ion Excretion (Na+, K+, Cl−, Ca2+, Mg2+) Increased nih.govnih.gov
NKCC1 RNA Expression (Thymus) Decreased nih.govnih.gov
Thymus Weight Decreased nih.gov

Downregulation of ABC Transporter Expression

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a critical role in the transport of various substrates across cellular membranes, including the efflux of chemotherapeutic drugs from cancer cells, which contributes to multidrug resistance (MDR). nih.govresearchgate.net Sodium dichloroacetate has been shown to modulate the expression of several ABC transporters, an effect that appears to be dependent on the p53 tumor suppressor protein status of the cells. dcaguide.orgnih.govresearchgate.net

In wild-type p53-expressing cells, a metabolic shift towards oxidative phosphorylation (OXPHOS) induced by DCA leads to a reduction in the expression of ABCB1, ABCC1, ABCC5, and ABCG2. nih.govresearchgate.net This downregulation was observed in both in vitro cell line models and in vivo animal models. nih.govresearchgate.net For instance, in OCI-AML3 acute myeloid leukemia cells, which express wild-type p53, DCA treatment halved the mRNA levels of these ABC transporters, correlating with a decrease in protein levels. nih.gov Similarly, in vivo studies showed that daily injections of DCA reduced the mRNA expression of ABC transporters in the liver and spleen of wild-type p53 mice. nih.gov

Conversely, in cancer cells with mutated or null p53, DCA treatment was found to increase the expression of these same ABC transporters. nih.govresearchgate.net For example, in HL-60 (p53 null) and NB4 (mutp53) leukemia cell lines, DCA increased both mRNA and protein expression of ABC transporters. nih.gov This differential effect suggests that the p53 status of a tumor could be a determining factor in the outcome of DCA treatment, particularly in combination with conventional chemotherapy. The mechanism underlying this p53-dependent regulation involves the ERK5/MEF2 pathway. nih.gov

Cell Type (p53 Status) Effect of DCA on ABC Transporter Expression (ABCB1, ABCC1, ABCC5, ABCG2) References
Wild-type p53Decreased mRNA and protein expression dcaguide.orgnih.govresearchgate.net
Mutated or Null p53Increased mRNA and protein expression nih.govresearchgate.net

Reduction of Amyloid β-protein Levels

Amyloid β-peptides (Aβ) are the primary component of amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.govbiorxiv.org These neurotoxic peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase, a process known as the amyloidogenic pathway. nih.govbiorxiv.org An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ. nih.gov

Studies using SH-SY5Y neuroblastoma cells have demonstrated that sodium dichloroacetate can shift APP processing from the amyloidogenic to the non-amyloidogenic pathway. nih.govplos.org Treatment with DCA was found to enhance the generation of soluble APPα (sAPPα), the product of α-secretase cleavage, while inhibiting the β-secretase processing of APP. nih.gov This led to a significant reduction in the subsequent production of both Aβ1-40 and Aβ1-42. nih.govplos.orgbiorxiv.org

Specifically, in untransfected SH-SY5Y cells, 10 mM and 20 mM DCA reduced the generation of sAPPβ from APP751/770 by 61.88% and 84.82%, respectively, compared to controls. nih.gov The production of sAPPβ from APP695 was almost completely inhibited at these concentrations. nih.gov Concurrently, the levels of Aβ1-42 were reduced by 58.93% and 89.29% at the same DCA concentrations. biorxiv.org Interestingly, DCA did not appear to significantly alter the expression or activity of the α-, β-, or γ-secretases themselves. nih.gov These findings suggest that DCA's mechanism of action in this context may involve modulating the accessibility of APP to the different secretases. nih.gov Given its ability to cross the blood-brain barrier, DCA's impact on Aβ production presents a potential therapeutic avenue for Alzheimer's disease. nih.govresearchgate.netdovepress.com

Parameter Effect of Sodium Dichloroacetate in SH-SY5Y Cells References
sAPPα Generation Enhanced nih.gov
sAPPβ Generation Inhibited nih.gov
Aβ1-40 and Aβ1-42 Production Reduced nih.govplos.orgbiorxiv.org
α-, β-, or γ-secretase Expression/Activity No significant change nih.gov

Impact on Anti-apoptotic Genes and Oncogenic miRNAs

Sodium dichloroacetate has been shown to influence the expression of genes involved in apoptosis and the levels of oncogenic microRNAs (miRNAs), which are small non-coding RNAs that can promote cancer development by regulating gene expression. nih.govnih.govxiahepublishing.comnih.gov

In MDA-MB231 triple-negative breast cancer cells, treatment with DCA was found to reduce the expression of anti-apoptotic genes. nih.gov A study on human leukemia cell lines (CEM/C1, CCRF/CEM, HL-60, and HL-60/MX2) also investigated the effect of DCA on the expression of 93 genes involved in apoptosis. nih.gov While the results showed that DCA caused a decrease in cell viability in a concentration-dependent manner, it did not point to the initiation of a specific apoptosis pathway. nih.gov However, it did reveal numerous correlations between the expression patterns of these genes. nih.gov In another study, the combination of metformin (B114582) and DCA was shown to decrease the levels of the anti-apoptotic protein Mcl-1 in B-chronic lymphocytic leukemia (B-CLL) cells. oncotarget.com

Furthermore, DCA treatment has been demonstrated to reduce the expression of oncogenic miRNAs in MDA-MB231 breast cancer cells. nih.gov The main function of miRNAs often involves the "sponging" or inhibition of other RNA molecules, thereby influencing various cellular processes. dntb.gov.ua The aberrant expression of oncogenic miRNAs is associated with carcinogenesis and malignant transformation. nih.gov

Cell Line Effect of Sodium Dichloroacetate References
MDA-MB231 (Triple-Negative Breast Cancer)Reduced expression of anti-apoptotic genes and oncogenic miRNAs nih.gov
Human Leukemia Cell Lines (CEM/C1, CCRF/CEM, HL-60, HL-60/MX2)Altered expression profiles of apoptosis-related genes nih.gov
B-Chronic Lymphocytic Leukemia (B-CLL)Decreased levels of the anti-apoptotic protein Mcl-1 (in combination with metformin) oncotarget.com

Effects on Cancer Stem Cell Compartment and Self-Renewal

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor initiation, progression, and resistance to conventional therapies. nih.govmdpi.com Targeting the metabolic phenotype of CSCs has emerged as a promising therapeutic strategy, and sodium dichloroacetate has been investigated for its effects on this cell population. nih.govresearchgate.net

Studies have shown that DCA can reduce the self-renewal properties of CSCs and increase their cell death. nih.gov In a rat model of glioma, DCA was found to potentiate the apoptosis of glioma CSCs. nih.gov Similarly, in glioma stem cells (GSCs) isolated from glioblastoma, DCA treatment led to a reduction in self-renewal and an increase in cell death. nih.gov

The mechanism behind these effects involves the modulation of genes related to stemness. For instance, in pancreatic cancer cell lines, DCA treatment resulted in a dose-dependent downregulation of Lin28, a protein linked to the formation of CSCs and the regulation of cancer cell metabolism. nih.gov Furthermore, DCA has been shown to inhibit the expression of stemness genes and the formation of spheroids (a characteristic of CSCs) in CD133+ liver cancer stem cells. oncotarget.com In hepatocellular carcinoma cells, DCA has been found to attenuate their stemness properties. esmed.org By inhibiting the Warburg effect, DCA may be beneficial in preventing cancer relapses driven by CSCs. mdpi.com

Cancer Type/Cell Line Effect of Sodium Dichloroacetate on Cancer Stem Cells References
Glioma (rat model and isolated GSCs)Reduced self-renewal, increased apoptosis nih.gov
Pancreatic CancerDownregulation of Lin28, inhibition of spheroid formation nih.gov
CD133+ Liver CancerInhibition of stemness gene expression and spheroid formation oncotarget.com
Hepatocellular CarcinomaAttenuation of stemness properties esmed.org

Preclinical Research on Sodium Dichloroacetate

In Vitro Studies: Cellular Models and Mechanistic Elucidation

In vitro research has been fundamental in characterizing the preclinical anticancer activity of sodium dichloroacetate (B87207) (DCA). These studies, conducted on various cancer cell lines, have provided insights into its efficacy and the underlying molecular mechanisms of its action. The primary mechanism of DCA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This, in turn, shifts cancer cell metabolism from glycolysis towards glucose oxidation within the mitochondria, a reversal of the Warburg effect. ccnm.edudcaguide.org This metabolic shift can lead to increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent induction of apoptosis. medicinacomplementar.com.br

Preclinical studies have demonstrated the anticancer effects of DCA in a multitude of cancer cell lines in vitro. ccnm.edu The response to DCA can vary between different cancer types and even between different cell lines of the same cancer.

In vitro studies on glioblastoma multiforme (GBM) cells have shown that DCA can reverse the characteristic mitochondrial hyperpolarization of these cancer cells. medicinacomplementar.com.br Treatment with DCA leads to mitochondrial depolarization, an increase in mitochondrial reactive oxygen species, and the induction of apoptosis in both glioblastoma cell lines and putative glioblastoma stem cells. medicinacomplementar.com.br Furthermore, DCA has been shown to inhibit hypoxia-inducible factor-1α and promote p53 activation in these cells. medicinacomplementar.com.br Some research also suggests that sodium dichloroacetate may increase the sensitivity of glioblastoma cells to temozolomide (B1682018), a standard chemotherapy agent for this cancer type. mdpi.com Studies have indicated that the expression of pyruvate dehydrogenase kinase is elevated in glioma cells, making the PDK/PDH axis a viable therapeutic target. nih.govmdpi.com

Summary of In Vitro Findings for DCA in Glioblastoma and Glioma Cell Lines

Cell Line TypeKey FindingsMechanistic Insights
Glioblastoma Multiforme (GBM)- Reversal of mitochondrial hyperpolarization
  • Increased apoptosis
  • Inhibition of angiogenesis
  • - Increased mitochondrial ROS
  • Inhibition of HIF-1α
  • Promotion of p53 activation
  • Putative GBM Stem Cells (CD133+, nestin+)- Induction of apoptosis- Mitochondrial depolarization
  • Increased mitochondrial ROS
  • In colon cancer cell lines, sodium dichloroacetate has demonstrated the ability to reduce cell proliferation and induce apoptosis. ccnm.edunih.gov Treatment of HCT116 colorectal cancer cells with DCA led to a dose-dependent decrease in proliferation, which was correlated with a reduction in the anti-apoptotic protein Mcl-1 due to increased proteasomal degradation. nih.gov However, in this particular study, DCA did not significantly increase apoptosis. nih.gov Other studies have shown that DCA can induce apoptosis and cell-cycle arrest in colorectal cancer cells. ccnm.edu The uptake of DCA into cancer cells, which can be a limiting factor for its efficacy, may be enhanced by the expression of the plasma membrane transporter SLC5A8. researchgate.net Furthermore, in vitro studies have indicated a synergistic antitumor effect when DCA is combined with 5-fluorouracil, a common chemotherapeutic agent for colorectal cancer. dcaguide.org This combination has been shown to enhance the inhibition of cell viability and proliferation, as well as increase apoptosis. dcaguide.org

    Summary of In Vitro Findings for DCA in Colon Cancer Cell Lines

    Cell LineKey FindingsMechanistic Insights
    HCT116- Decreased proliferation- Reduction of Mcl-1 protein
    SW620, LoVo, LS174t, HT29- Inhibited cell viability
  • Synergistic antiproliferation with 5-FU
  • Enhanced apoptosis with 5-FU
  • - Changes in Bcl-2, Bax, and caspase-3 proteins

    The growth of several breast cancer cell lines has been shown to be inhibited by DCA in vitro. nih.govdcaguide.org The mechanism of action appears to be cell-line dependent. For instance, in the 13762 MAT rat mammary adenocarcinoma cell line, DCA was found to inhibit proliferation without inducing cell death. dcaguide.org This contrasts with findings in other cancer types where apoptosis is a primary outcome. dcaguide.org The lack of apoptosis has also been observed in the human breast cancer cell line T-47D following DCA treatment. dcaguide.org In MCF7 and T47D human breast cancer cell lines, DCA has been shown to enhance metformin-induced cytotoxicity, suggesting a synergistic relationship between the two compounds. dcaguide.org This combination leads to a significant decrease in the number of cancer cell colonies compared to treatment with either drug alone. dcaguide.org

    Summary of In Vitro Findings for DCA in Breast Cancer Cell Lines

    Cell LineKey FindingsMechanistic Insights
    13762 MAT (rat mammary adenocarcinoma)- Inhibition of proliferation without increased cell death- Reversal of the glycolytic phenotype
    T-47D- Growth inhibition without apoptosis- Not specified
    MCF7- Synergistic cytotoxicity with metformin (B114582)- Decreased levels of phosphorylated PDH

    In vitro studies on human prostate cancer cell lines, such as PC-3, have revealed that DCA can produce significant cytotoxic effects. nih.govdcaguide.org Treatment with DCA has been associated with G1 cell cycle arrest and an increased rate of apoptosis. nih.govdcaguide.org A key finding in prostate cancer research is the ability of DCA to sensitize cancer cells to radiation. nih.govdcaguide.org This sensitization is achieved through the modulation of the expression of key members of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. nih.govdcaguide.org DCA treatment has also been shown to cause a significant change in the mitochondrial membrane potential, supporting the notion that its effects are mediated through the mitochondria. nih.govdcaguide.org In canine prostate adenocarcinoma cell lines, DCA has been shown to decrease cell numbers and reduce lactate (B86563) release. spandidos-publications.com

    Summary of In Vitro Findings for DCA in Prostate Cancer Cell Lines

    Cell LineKey FindingsMechanistic Insights
    PC-3-Neo, PC-3-Bcl-2- Cytotoxic effects
  • G1 cell cycle arrest
  • Increased apoptosis
  • Sensitization to radiation
  • - Modulation of Bcl-2 family proteins
  • Change in mitochondrial membrane potential
  • Canine Prostate Adenocarcinoma (DT08/46, CT1258)- Significantly lower cell numbers- Reactivation of pyruvate dehydrogenase
  • Elevated mitochondrial activity
  • In the context of gynecological cancers, DCA has demonstrated efficacy in both ovarian and endometrial cancer cell lines. For endometrial cancer, DCA has been shown to sensitize most tested cell lines to apoptosis through mitochondria-regulated mechanisms. nih.govnih.gov This includes increased early and late apoptosis, decreased mitochondrial membrane potential, and lower levels of survivin transcripts. nih.govnih.gov

    In ovarian cancer cell lines, such as A2780, DCA has been found to significantly inhibit cell viability and induce apoptosis. dovepress.com The sensitivity to DCA can vary, with cisplatin-resistant cell lines (A2780/DDP) requiring higher concentrations to achieve a significant inhibitory effect. dovepress.com Furthermore, DCA has been shown to have a synergistic effect with metformin in inhibiting the growth and enhancing the apoptosis of ovarian cancer cells. dcaguide.org This combination is believed to be effective because DCA can alleviate the metformin-induced accumulation of lactate, while metformin can attenuate the DCA-induced protective autophagy. dcaguide.org

    Summary of In Vitro Findings for DCA in Ovarian and Endometrial Cancer Cell Lines

    Cancer TypeCell Line(s)Key FindingsMechanistic Insights
    Endometrial CancerAN3CA, Ishikawa, KLE, RL95-2, SKUT1B- Increased early and late apoptosis- Decreased mitochondrial membrane potential
  • Lower survivin transcript levels
  • Ovarian CancerA2780, A2780/DDP- Inhibition of cell viability
  • Induction of apoptosis
  • Synergistic growth inhibition with metformin
  • - Enhanced respiratory activity
  • Alleviation of metformin-induced lactate accumulation
  • Efficacy in Various Cancer Cell Lines

    Cervical Cancer

    Preclinical investigations into the effects of sodium dichloroacetate on cervical cancer have shown varied results. In vitro studies using the SiHa human cervical cancer cell line demonstrated that the combination of DCA with the chemotherapeutic agent cisplatin (B142131) led to a decrease in cell viability. nih.govnih.gov This suggests a potential synergistic effect that could enhance the efficacy of existing chemotherapy regimens.

    However, research has also indicated that cervical cancer cells, in general, exhibit a degree of insensitivity to DCA when used as a standalone agent. nih.gov One identified mechanism for this resistance is the upregulation of cyclooxygenase-2 (COX2), an enzyme that has been associated with chemoresistance and a poor prognosis in cervical cancer. The inhibition of COX2 with celecoxib (B62257) was found to sensitize cervical cancer cells to DCA, both in cell cultures and in animal models, indicating that the efficacy of DCA in this cancer type may be dependent on the co-administration of other targeted therapies. nih.gov

    Table 1: Preclinical Research of Sodium Dichloroacetate in Cervical Cancer

    Cell Line Study Type Key Findings
    SiHa In vitro Combination with cisplatin decreased cell viability.
    Not specified In vitro / In vivo Cervical cancer cells showed insensitivity to DCA alone; DCA upregulated COX2, impeding chemosensitivity. Combination with celecoxib (COX2 inhibitor) sensitized cells to DCA.
    Lung Carcinoma (Non-Small Cell Lung Cancer)

    In preclinical models of non-small cell lung cancer (NSCLC), sodium dichloroacetate has demonstrated notable anti-tumor effects. Studies involving the A549 and LNM35 NSCLC cell lines have shown that DCA causes a concentration- and time-dependent reduction in cell viability and colony growth. mdpi.com Furthermore, in vivo studies using tumor xenografts in both chick embryo chorioallantoic membrane and nude mice models confirmed that DCA can reduce tumor growth. mdpi.comnih.gov

    The mechanism of action in NSCLC cells is linked to the inhibition of pyruvate dehydrogenase kinase (PDK), which shifts the cancer cells' metabolism from glycolysis towards oxidative phosphorylation, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis. mdpi.com Beyond its direct effects on tumor cells, DCA has also been found to decrease the angiogenic capacity of human umbilical vein endothelial cells in vitro, suggesting it may also inhibit the formation of new blood vessels that supply tumors. mdpi.com

    Combination studies have shown that DCA can enhance the anti-cancer effects of cisplatin in the LNM35 cell line. mdpi.com Moreover, when combined with the EGFR tyrosine kinase inhibitors gefitinib (B1684475) or erlotinib (B232), DCA showed additive effects on inhibiting LNM35 colony growth and synergistic effects on inhibiting A549 colony growth. mdpi.com

    Table 2: Preclinical Research of Sodium Dichloroacetate in Non-Small Cell Lung Cancer

    Cell Line(s) Study Type Key Findings
    A549, LNM35 In vitro Concentration- and time-dependent decrease in viability and colony growth.
    A549, LNM35 In vivo (Xenografts) Reduced tumor growth.
    LNM35 In vitro Enhanced anti-cancer effect of cisplatin.
    A549, LNM35 In vitro Additive or synergistic effects when combined with gefitinib or erlotinib.
    HUVEC In vitro Decreased angiogenic capacity.
    Leukemias

    Preclinical research has indicated that sodium dichloroacetate exerts cytotoxic effects against various types of leukemia cells, including those with mutations that typically confer resistance to standard therapies. DCA has been shown to be effective in primary B-chronic lymphocytic leukemia (B-CLL) cells and in p53-mutated or null leukemic cell lines such as MAVER, MEC-1, and MEC-2. esmed.orgacademicjournals.org This is particularly significant as p53 mutations are often associated with a poor prognosis.

    The anti-leukemic activity of DCA is mediated through the induction of cell cycle arrest in the G1 phase, senescence, and apoptosis. esmed.org Notably, these effects have been observed to occur independently of the p53 tumor suppressor protein. esmed.orgacademicjournals.org The molecular mechanism underlying this p53-independent pathway involves the upregulation of the ILF3 transcription factor, which in turn leads to the transcriptional induction of p21, a critical regulator of the cell cycle. esmed.orgacademicjournals.org Knocking down either ILF3 or p21 was found to significantly decrease the cytotoxic effects of DCA, confirming the importance of this signaling axis. esmed.orgacademicjournals.org

    Table 3: Preclinical Research of Sodium Dichloroacetate in Leukemias

    Cell Type/Line(s) Study Type Key Findings
    Primary B-CLL cells (p53 wild-type and mutated) In vitro Cytotoxic activity.
    MAVER, MEC-1, MEC-2 (p53 mutated), HL-60 (p53 null) In vitro Induced cell cycle arrest, senescence, and apoptosis.
    Various leukemic cells In vitro Upregulated ILF3 and p21, mediating its anti-leukemic effects via a p53-independent pathway.
    Renal Cancer

    In the context of renal cancer, specifically clear-cell renal cell carcinoma (ccRCC), preclinical studies have identified sodium dichloroacetate as a potential therapeutic agent. A key characteristic of ccRCC is the suppression of mitochondrial function and a reliance on glycolysis, which is partly driven by the constitutive expression of hypoxia-inducible factor (HIF) due to the loss of the von Hippel-Lindau (VHL) tumor suppressor. HIF, in turn, induces pyruvate dehydrogenase kinase (PDK), which inhibits mitochondrial glucose oxidation. academicjournals.org

    Research has shown that PDK is elevated in both the 786-O ccRCC cell line and in patient-derived ccRCC tissue compared to normal kidney tissue. academicjournals.org Treatment with DCA was found to reactivate mitochondrial function in these cells, leading to increased respiration and the production of Krebs cycle metabolites. academicjournals.org This metabolic shift was accompanied by an increase in p53 activity, apoptosis, and a decrease in cell proliferation. academicjournals.org Furthermore, DCA was shown to reduce HIF transcriptional activity, which led to the inhibition of angiogenesis in vitro. In vivo, in both chicken in ovo and murine xenograft models, DCA treatment resulted in a reduction in tumor size and angiogenesis. academicjournals.org

    Table 4: Preclinical Research of Sodium Dichloroacetate in Renal Cancer

    Cell Line/Model Study Type Key Findings
    786-O (ccRCC) In vitro Reactivated mitochondrial function, increased apoptosis, and decreased proliferation.
    786-O (ccRCC) In vitro Reduced HIF transcriptional activity and inhibited angiogenesis.
    Chicken in ovo and murine xenografts In vivo Reduced tumor size and angiogenesis.
    Pancreatic Cancer

    Preclinical studies on pancreatic cancer have revealed that sodium dichloroacetate can impede tumor progression through cytostatic, rather than cytotoxic, effects. In studies using the PANC-1 and BXPC-3 pancreatic cancer cell lines, DCA treatment led to a significant decrease in cell proliferation and migration. researchgate.netnih.gov However, this was not associated with a substantial increase in apoptosis, suggesting that DCA's primary role in these models is to inhibit cancer cell growth and spread. researchgate.netnih.gov

    Despite activating pyruvate dehydrogenase (PDH), DCA treatment in these cell lines resulted in reduced mitochondrial oxygen consumption without affecting the rate of glycolysis. researchgate.netnih.gov It did, however, lead to an increase in the production of reactive oxygen species (ROS), mitochondrial DNA (mtDNA), and the mitophagy marker LC3B-II. researchgate.netnih.gov Interestingly, DCA also had an impact on cancer stem cell markers, downregulating the expression of CD24/CD44/EPCAM in PANC-1 cells and inhibiting the formation and viability of spheroids in both cell lines. researchgate.netnih.gov In a xenograft mouse model of pancreatic cancer, treatment with DCA was shown to retard the progression of the cancer. researchgate.netnih.gov

    Table 5: Preclinical Research of Sodium Dichloroacetate in Pancreatic Cancer

    Cell Line(s) Study Type Key Findings
    PANC-1, BXPC-3 In vitro Decreased cell proliferation and migration (cytostatic effect).
    PANC-1, BXPC-3 In vitro Increased ROS production and mitophagy markers.
    PANC-1 In vitro Downregulated cancer stem cell markers (CD24/CD44/EPCAM).
    PANC-1, BXPC-3 In vitro Inhibited spheroid formation and viability.
    Xenograft mouse model In vivo Retarded cancer progression.
    Oral Carcinomas

    The efficacy of sodium dichloroacetate has also been explored in preclinical models of oral squamous cell carcinoma (OSCC). Research has demonstrated that DCA can induce a significant cytotoxic effect in various OSCC-derived cell lines, including HSC-2, HSC-3, and PE15. A key finding from these studies is that the sensitivity of OSCC cells to DCA is directly correlated with their mitochondrial activity.

    This metabolic characteristic appears to predispose cells with higher mitochondrial activity to a greater sensitivity to DCA-induced apoptosis, which is associated with oxidative stress and mitochondrial fragmentation. Conversely, the PE15 cell line, which exhibited more efficient and DCA-insensitive respiratory activity, displayed an intrinsic resistance to the detrimental effects of DCA. These findings highlight the potential of using metabolic profiling to predict the response to DCA in oral carcinomas.

    Table 6: Preclinical Research of Sodium Dichloroacetate in Oral Carcinomas

    Cell Line(s) Study Type Key Findings
    HSC-2, HSC-3 In vitro Significantly more sensitive to DCA-induced cytotoxicity compared to PE15.
    PE15 In vitro Showed intrinsic resistance to DCA.
    HSC-2, HSC-3, PE15 In vitro Sensitivity to DCA correlated with mitochondrial activity; DCA induced apoptosis associated with oxidative stress and mitochondrial fragmentation in sensitive cells.
    Cholangiocarcinoma

    Cholangiocarcinoma, a cancer of the bile ducts, is a heterogeneous and aggressive disease. Preclinical research relies on a variety of experimental models, including cancer cell lines, primary cell cultures, and patient-derived xenografts, to investigate its complex biology and to test potential new therapies. These models are crucial for understanding the molecular mechanisms driving the disease and for identifying actionable drug targets.

    While extensive preclinical research is ongoing for cholangiocarcinoma, focusing on targeted therapies and immunotherapies, specific studies on the effects of sodium dichloroacetate in established cholangiocarcinoma cell lines or in vivo models are not widely available in the current body of published research. Therefore, detailed research findings on the direct impact of DCA on this particular cancer type are limited.

    Melanoma

    Preclinical investigations into the effects of sodium dichloroacetate (DCA) on melanoma have explored its potential as a metabolic regulator that can influence cancer cell viability and tumor growth. In vitro studies using the murine B16-F10 melanoma cell line demonstrated that DCA could reduce cell viability in a concentration-dependent manner. Specifically, concentrations of 20 and 50 mM were effective after 24 hours of treatment, while lower concentrations of 10, 20, and 50 mM showed effectiveness after 48 and 72 hours of treatment nih.govresearchgate.net.

    The mechanism of action is believed to be linked to DCA's ability to inhibit pyruvate dehydrogenase kinase, which in turn reverses the Warburg effect in cancer cells and promotes apoptosis nih.govresearchgate.net. Further research has also indicated that DCA can modulate the bioenergetics of melanoma cells and enhance their response to targeted therapies, such as BRAFV600E inhibition dcaguide.org. In vivo studies have complemented these findings, showing a significant reduction in tumor growth in mice bearing B16-F10 melanoma allografts without causing systemic toxic effects nih.govresearchgate.net. Additionally, some studies have explored combining DCA with conventional chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin, noting a synergistic cytotoxic effect on B16F10 cells alliedacademies.org.

    Table 1: In Vitro Efficacy of Sodium Dichloroacetate on B16-F10 Melanoma Cells

    Treatment Time Effective DCA Concentrations Outcome
    24 hours 20 mM, 50 mM Reduced cell viability
    48 hours 10 mM, 20 mM, 50 mM Reduced cell viability
    Multiple Myeloma

    Sodium dichloroacetate has been investigated for its therapeutic potential in multiple myeloma (MM), a B-cell malignancy. Research indicates that many MM cell lines exhibit aerobic glycolysis, a metabolic state that DCA can target deakin.edu.au. Preclinical studies have shown that DCA can inhibit this metabolic pathway in MM cells deakin.edu.auesmed.org. The effects of DCA on MM cells are dose-dependent. Lower concentrations (5–10 mM) were found to suppress aerobic glycolysis and enhance cellular respiration by activating the pyruvate dehydrogenase complex deakin.edu.au.

    At higher concentrations (10–25 mM), DCA was observed to induce the production of superoxide (B77818), trigger apoptosis, and suppress cell proliferation by causing cell cycle arrest in the G0/1 and G2M phases deakin.edu.au. Furthermore, DCA has been shown to increase the sensitivity of MM cells to the proteasome inhibitor bortezomib (B1684674), a standard therapy for this cancer deakin.edu.auesmed.org. This suggests a potential synergistic relationship that could enhance treatment efficacy. While DCA shows promise in preclinical models, its effects at clinically achievable concentrations primarily involve inhibiting glycolysis and cell proliferation rather than inducing widespread apoptosis anu.edu.au. Studies also note that DCA's efficacy can be greater in the hypoxic conditions characteristic of the bone marrow microenvironment anu.edu.au.

    Neuroblastoma

    Preclinical research has identified sodium dichloroacetate as a compound with potential activity against neuroblastoma. Studies have shown that DCA can inhibit the growth of neuroblastoma cells by specifically targeting malignant, undifferentiated cells esmed.orgmedium.com. This selectivity suggests that DCA may interfere with metabolic pathways that are crucial for the survival and proliferation of these aggressive cancer cells while having less impact on more differentiated, non-malignant cells medium.com. The mechanism is thought to involve the reversal of the Warburg effect, forcing cancer cells to shift from glycolysis to mitochondrial oxidative phosphorylation, which can lead to apoptosis medium.com. While the body of preclinical research in this specific cancer is still developing, these initial findings provide a rationale for further investigation into DCA's therapeutic utility for neuroblastoma nih.govnih.gov.

    Comparative Studies with Non-Cancerous Cells

    A critical aspect of preclinical cancer research is determining the selectivity of a potential therapeutic agent for cancer cells over healthy, non-cancerous cells. Studies on sodium dichloroacetate have yielded varied results in this regard. Some research suggests that DCA can selectively kill cancer cells, including lung, glioblastoma, and breast cancer cells, without harming healthy cells in culture medium.com. This selectivity is often attributed to the unique metabolic phenotype of cancer cells (the Warburg effect), which DCA specifically targets researchgate.netoncotarget.com.

    However, other studies have demonstrated that non-cancerous cells are not universally resistant to DCA. One study exposed six cancer cell lines and three non-cancerous cell lines (RPE, GM03349B, and HEK293) to DCA. It was found that while five of the cancer cell lines experienced significant cell death, two of the non-cancerous lines, GM03349B and RPE, also died when treated with DCA nih.gov. At higher concentrations, all cell lines, both cancerous and non-cancerous, showed high rates of cell death nih.gov. This indicates that the therapeutic window and selectivity of DCA can vary significantly between different cell types. Despite these findings, DCA is often described as having relatively low toxicity on normal cells in many preclinical contexts oncotarget.com.

    In Vivo Studies: Animal Models and Therapeutic Potential Assessment

    Efficacy in Cancer Xenograft Models

    Inhibition of Tumor Growth and Regression

    The anti-tumor potential of sodium dichloroacetate observed in vitro has been further evaluated in various in vivo animal models, particularly in cancer xenografts. In these models, human cancer cells are implanted into immunocompromised animals, such as nude mice, to study tumor growth and response to treatment.

    Studies have consistently shown that DCA can reduce the growth of tumor xenografts. For instance, in models of non-small cell lung cancer (NSCLC), administration of DCA led to a significant reduction in the growth of xenografted A549 and LNM35 tumors mdpi.comnih.gov. Similarly, in a glioblastoma model using U87 MG and PBT24 cell lines, DCA was effective in reducing tumor growth in a chicken chorioallantoic membrane (CAM) model researchgate.net.

    Research on melanoma has also demonstrated the in vivo efficacy of DCA. In mice bearing B16-F10 melanoma tumors, treatment with DCA resulted in a significant attenuation of tumor growth nih.govresearchgate.net. Importantly, this anti-tumor effect was achieved without observable systemic toxicity in the treated animals nih.govresearchgate.netnih.gov. The mechanism behind this in vivo effect is linked to DCA's ability to inhibit pyruvate dehydrogenase kinase, thereby shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation, which can suppress proliferation and induce apoptosis nih.govmdpi.com. Furthermore, in a multiple myeloma-bearing mouse model, the combination of DCA with bortezomib improved survival, highlighting its potential to complement existing therapies deakin.edu.au.

    Table 2: Summary of In Vivo Efficacy of Sodium Dichloroacetate in Xenograft Models

    Cancer Type Animal Model Cell Line(s) Key Finding
    Non-Small Cell Lung Cancer Nude Mice, Chick Embryo A549, LNM35 Significant reduction in tumor growth mdpi.comnih.gov
    Melanoma Mice B16-F10 Significant reduction in tumor growth nih.govresearchgate.net
    Glioblastoma Chick Embryo (CAM) U87 MG, PBT24 Reduction in tumor growth researchgate.net
    Reduction of Metastasis Dissemination

    Preclinical investigations have explored the potential of sodium dichloroacetate (DCA) to inhibit the spread of cancer cells from the primary tumor to distant organs, a process known as metastasis. In various preclinical models, the administration of DCA has been linked to a reduction in the dissemination of metastases nih.gov. The proposed mechanism behind this effect is the ability of DCA to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation. By inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), DCA activates the pyruvate dehydrogenase complex (PDH), thereby promoting the mitochondrial oxidation of pyruvate and disrupting the metabolic advantage that cancer cells often exploit for proliferation and spread nih.gov.

    One study focusing on non-small cell lung cancer (NSCLC) investigated the impact of DCA on cancer growth, migration, invasion, and angiogenesis both in vitro and in vivo. The research demonstrated that DCA exhibited anti-cancer potential in NSCLC nih.gov. While some studies have shown that DCA can act as a cytostatic agent, halting cancer cell growth without necessarily causing cell death, this can lead to the long-term stabilization of metastatic cancer nih.gov. For instance, a case was reported where DCA therapy resulted in the regression and stabilization of recurrent metastatic melanoma for over four years nih.gov.

    Table 1: Preclinical Studies on Sodium Dichloroacetate and Metastasis

    Cancer ModelKey FindingsReference
    Various preclinical modelsAdministration of DCA was associated with a decrease in metastasis dissemination. nih.gov
    Non-small cell lung cancer (NSCLC)DCA demonstrated anti-cancer potential by impacting tumor growth, migration, invasion, and angiogenesis. nih.gov
    Metastatic melanoma (case report)DCA therapy led to regression and long-term stabilization of metastatic disease. nih.gov
    Alleviation of Cancer-Related Fatigue

    Recent preclinical research has shed light on the potential of sodium dichloroacetate to mitigate cancer-related fatigue (CRF), a common and debilitating condition experienced by many cancer patients. A study utilizing mouse models of melanoma and colon cancer found that DCA helped alleviate CRF nih.govexplorationpub.com. The investigation, published in the American Journal of Physiology-Endocrinology and Metabolism, revealed that mice treated with DCA were significantly more active than control mice nih.gov.

    The researchers hypothesized that lactate, which is often produced by tumors and is associated with muscle fatigue, plays a crucial role in CRF. By targeting the metabolic processes in the body, DCA was shown to preserve physical function in mice with late-stage tumors nih.govevcerebral.com. Importantly, these beneficial effects on fatigue were observed without DCA interfering with the efficacy of immunotherapy or chemotherapy, nor did it decelerate tumor growth nih.govexplorationpub.com. The findings suggest that DCA may postpone cancer-induced muscle wasting and reduce oxidative stress in muscle tissue, pointing to a potential therapeutic role for DCA in managing the symptoms of CRF nih.govevcerebral.commdpi.com.

    Table 2: Preclinical Study on Sodium Dichloroacetate and Cancer-Related Fatigue

    Animal ModelKey FindingsMechanism of Action (Proposed)Reference
    Mouse models of melanoma and colon cancerDCA alleviated cancer-related fatigue and preserved physical function.Reduces circulating lactate concentrations, postpones muscle proteolysis, and relieves oxidative stress in muscle. nih.govevcerebral.com

    Neuroprotective Effects in Neurological Disorder Models

    Ischemic Stroke and Ischemia-Reperfusion Injury

    Sodium dichloroacetate has been investigated for its neuroprotective properties in preclinical models of ischemic stroke and ischemia-reperfusion injury. These conditions are characterized by a disruption of blood flow to the brain, leading to a lack of oxygen and glucose, which in turn causes an accumulation of lactate and subsequent neuronal damage nih.gov. Preclinical studies have shown that DCA can ameliorate the metabolic disturbances that occur during and after an ischemic event nih.gov.

    In a rat model of forebrain ischemia, the administration of DCA before the ischemic event led to a significant reduction in neuronal injury in the hippocampus, dorsal lateral striatum, and neocortex when assessed seven days later nih.gov. The protective mechanism is attributed to DCA's ability to activate the pyruvate dehydrogenase complex, which improves the recovery of cerebral pH, and levels of lactate, ATP, and phosphocreatine (B42189) following reperfusion nih.govnih.gov. Furthermore, in a mouse model of middle cerebral artery occlusion, DCA was found to reduce the area of cerebral infarction by activating the Nrf2 pathway and decreasing the production of reactive oxygen species (ROS) in the brain nih.gov. Another study in a rat cerebral ischemic model demonstrated that DCA could significantly lower brain lactic acid and water content, thereby protecting against pathological damage to membranous structures nih.gov.

    Hypoxic-Ischemic Brain Injury (e.g., Perinatal Asphyxia-Induced)

    Hypoxic-ischemic brain injury, such as that occurring from perinatal asphyxia, is a condition where the brain is deprived of oxygen, leading to neuronal damage. While direct preclinical studies on the effect of sodium dichloroacetate in specific models of perinatal asphyxia-induced hypoxic-ischemic brain injury are not extensively detailed in the provided search results, the underlying pathology shares common features with other forms of ischemia-reperfusion injury where DCA has shown neuroprotective effects. The mechanisms of injury in these conditions involve metabolic disturbances and excitotoxicity, which DCA has been shown to counteract in other preclinical models nih.gov.

    Transient Cerebral Ischemia and Cardiac Arrest Brain Injury

    Transient cerebral ischemia (TCI) occurs when there is a temporary interruption of blood flow to the brain, which can lead to neuronal death and cognitive impairment. In preclinical models of TCI, sodium dichloroacetate has demonstrated neuroprotective effects. It is understood that TCI causes energy depletion and oxidative stress. DCA, by inhibiting pyruvate dehydrogenase kinase, enhances the activity of pyruvate dehydrogenase, which in turn promotes glucose oxidation and increases mitochondrial pyruvate uptake nih.gov. This action helps to mitigate the energy deficit and subsequent neuronal damage. A study found that a combined treatment of DCA with pyruvate reduced hippocampal neuronal death following transient cerebral ischemia nih.gov.

    Brain injury following cardiac arrest is another critical area of research. Although specific preclinical studies focusing solely on DCA in cardiac arrest models were not detailed in the provided search results, the pathophysiology of brain injury after cardiac arrest involves ischemia-reperfusion injury, a process in which DCA has shown potential therapeutic benefits in other contexts nih.gov.

    Subarachnoid Hemorrhage

    Subarachnoid hemorrhage (SAH) is a type of stroke caused by bleeding into the space surrounding the brain. The preclinical evidence regarding the effect of sodium dichloroacetate in SAH models presents a more complex picture. One study found that in the early brain injury phase following SAH in rats, DCA actually aggravated neurological impairment nih.gov. The researchers observed that DCA inhibited PDK4 activity and enhanced PDH activity, which led to an increase in the production of reactive oxygen species (ROS) and cell death nih.gov. This finding contrasts with the neuroprotective effects seen in ischemic stroke models and suggests that the role of DCA in brain injury may be context-dependent, potentially having different effects depending on the specific pathophysiology of the neurological condition.

    Table 3: Preclinical Studies on the Neuroprotective Effects of Sodium Dichloroacetate

    Neurological Disorder ModelAnimal ModelKey FindingsReference
    Ischemic Stroke / Ischemia-Reperfusion InjuryRat (forebrain ischemia)Reduced neuronal injury in the hippocampus, striatum, and neocortex. nih.gov
    Ischemic Stroke / Ischemia-Reperfusion InjuryMouse (middle cerebral artery occlusion)Reduced cerebral infarction area. nih.gov
    Ischemic Stroke / Ischemia-Reperfusion InjuryRat (cerebral ischemia)Lowered brain lactic acid and water content. nih.gov
    Transient Cerebral IschemiaNot specifiedCombined with pyruvate, reduced hippocampal neuronal death. nih.gov
    Subarachnoid HemorrhageRatAggravated neurological impairment in the early brain injury phase. nih.gov
    Vascular Dementia

    Preclinical studies have explored the therapeutic potential of sodium dichloroacetate (DCA) in animal models of vascular dementia (VD), a condition characterized by cognitive decline resulting from cerebrovascular disease. Research in rat models of VD has demonstrated that long-term administration of DCA can lead to significant improvements in cognitive function. nih.govnih.gov These improvements are associated with a reduction in the size of brain infarcts and decreased brain atrophy. nih.govnih.gov

    Mechanistically, DCA has been shown to promote angiogenesis, the formation of new blood vessels, in the damaged areas of the brain. nih.govnih.gov This is achieved, in part, by enhancing the function of endothelial progenitor cells (EPCs), which are crucial for vascular repair. nih.govnih.govnih.gov In DCA-treated VD rats, there was an observed increase in the levels of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), both of which are key signaling proteins that stimulate angiogenesis. nih.gov Furthermore, DCA treatment led to an increase in the number of Nissl bodies and a reduction in neuronal necrosis in the hippocampus, a brain region critical for memory. nih.gov At a molecular level, the beneficial effects of DCA on EPC function in vascular dementia models appear to be mediated through the AKT/GSK-3β/Nrf2 signaling pathway. nih.govnih.gov

    Table 1: Effects of Sodium Dichloroacetate in a Rat Model of Vascular Dementia
    FindingObservationAssociated Molecular Changes
    Cognitive FunctionImproved cognitive performance in Morris water maze test.-
    Brain PathologyReduced brain infarct size and brain atrophy.-
    AngiogenesisPromoted formation of new blood vessels in damaged areas.Increased levels of VEGF and bFGF.
    Hippocampal IntegrityIncreased number of Nissl bodies and reduced neuronal necrosis.-
    Endothelial Progenitor CellsSignificantly improved EPC function.Activation of AKT/GSK-3β/Nrf2 pathway.
    Hypoglycemic Brain Injury

    Sodium dichloroacetate has been investigated for its neuroprotective effects in the context of brain injury induced by severe hypoglycemia. In an animal model of insulin-induced hypoglycemia, treatment with DCA demonstrated a significant reduction in neuronal death within the hippocampus. lu.sewjpmr.com This protective effect is attributed to DCA's ability to mitigate several key pathological processes that occur following a hypoglycemic insult.

    The administration of DCA was found to decrease hypoglycemia-induced oxidative stress, a major contributor to neuronal damage. lu.sewjpmr.com It also reduced the activation of microglia, the resident immune cells of the brain, which can exacerbate injury when over-activated. lu.sewjpmr.com Furthermore, DCA treatment helped to prevent the disruption of the blood-brain barrier (BBB), a critical structure for maintaining the brain's microenvironment. lu.sewjpmr.com The underlying mechanism of these protective effects is linked to DCA's role as an inhibitor of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, DCA enhances the activity of the pyruvate dehydrogenase (PDH) complex, which is crucial for efficient glucose oxidation and ATP production in mitochondria. lu.se This improvement in mitochondrial function is thought to be central to the observed reduction in neuronal damage. lu.sewjpmr.com

    Table 2: Neuroprotective Effects of Sodium Dichloroacetate in Hypoglycemic Brain Injury
    Pathological FeatureEffect of DCA TreatmentUnderlying Mechanism
    Hippocampal Neuronal DeathReducedImproved mitochondrial function.
    Oxidative StressReducedEnhanced PDH activation.
    Microglial ActivationReducedInhibition of PDK.
    Blood-Brain Barrier DisruptionPreventedImproved glycolysis.
    Traumatic Brain Injury

    The potential utility of sodium dichloroacetate in traumatic brain injury (TBI) is linked to its ability to modulate cerebral metabolism. In a rat model of TBI, DCA was shown to increase the ratio of bicarbonate to lactate in the brain. criver.com This finding suggests that DCA can enhance the activity of the pyruvate dehydrogenase (PDH) complex, which is often inhibited following a traumatic brain injury. criver.com By activating PDH, DCA facilitates the conversion of pyruvate into acetyl-CoA for entry into the citric acid cycle, thereby promoting more efficient energy production and reducing the accumulation of lactate.

    Epilepsy and Seizure Activity

    The preclinical research on sodium dichloroacetate for epilepsy and seizure activity has yielded mixed results. In the chronic pilocarpine (B147212) mouse model of epilepsy, a reduction in the activity of pyruvate dehydrogenase (PDH) has been observed. researchgate.net While DCA treatment did partially alleviate this reduction in PDH activity, it did not demonstrate anti-convulsant effects in the tested models. researchgate.net In fact, in some acute seizure tests, DCA showed a slight proconvulsant effect. researchgate.net

    Conversely, other studies suggest a potential neuroprotective role for DCA in the context of seizures, particularly when used in combination with pyruvate. In a seizure rat model, the co-administration of DCA and pyruvate was found to improve energy metabolism, reduce oxidative stress and neuroinflammation, and consequently decrease neuronal damage and cognitive dysfunction. This combined treatment was shown to have a protective effect against seizure-induced neuronal death in the hippocampus. These findings suggest that while DCA alone may not be an effective anti-convulsant, its metabolic modulating properties could be beneficial in mitigating the neuronal damage associated with seizures, especially when combined with other substrates like pyruvate.

    Neurodegenerative Diseases (e.g., Amyotrophic Lateral Sclerosis, Alzheimer's, Huntington's, Parkinson's)

    Sodium dichloroacetate's mechanism of action, which involves the enhancement of mitochondrial function, has made it a subject of investigation for several neurodegenerative diseases where energy metabolism is impaired.

    Amyotrophic Lateral Sclerosis (ALS): In preclinical models of ALS, DCA has shown promise in protecting motor neurons. Studies using the SOD1G93A rat and mouse models of ALS have demonstrated that DCA can reduce the neurotoxicity of astrocytes (a type of glial cell) towards motor neurons. Treatment with DCA improved mitochondrial function in these astrocytes, reduced the proliferation of aberrant glial cells, and decreased gliosis in the spinal cord. Furthermore, systemic administration of DCA in ALS mice led to improved motor performance, maintenance of motor unit integrity, and a reduction in motor neuron death.

    Alzheimer's Disease: In the context of Alzheimer's disease, research has focused on the impact of DCA on the processing of amyloid precursor protein (APP), which is central to the formation of amyloid-beta (Aβ) plaques. In neuroblastoma cell lines, DCA was found to inhibit the amyloidogenic processing of APP, leading to a reduction in the production of Aβ peptides. Concurrently, DCA promoted the non-amyloidogenic processing of APP, which is a non-pathological pathway. These effects were observed without significant changes in the expression or activity of the key secretase enzymes involved in APP processing.

    Huntington's Disease: Preclinical studies in transgenic mouse models of Huntington's disease (the R6/2 and N171-82Q models) have shown that DCA can exert therapeutic effects. Treatment with DCA led to a significant increase in survival, improved motor function, and a delay in weight loss. At a cellular level, DCA attenuated the atrophy of striatal neurons. The study also found that the activity of the pyruvate dehydrogenase complex (PDHC), which is reduced in these mouse models, was ameliorated by DCA treatment.

    Parkinson's Disease: While specific preclinical studies focusing on the efficacy of DCA in animal models of Parkinson's disease are not as prevalent, its relevance is acknowledged due to the known role of mitochondrial dysfunction in the disease's pathophysiology. lu.se DCA has been shown to modify mitochondrial metabolism in a variety of neurological diseases, including Parkinson's disease. lu.se The core pathology of Parkinson's involves the degeneration of dopaminergic neurons, a process in which impaired energy metabolism is a key factor. By inhibiting PDK and enhancing PDH activity, DCA can improve mitochondrial respiration and ATP production, a mechanism that could theoretically counteract the metabolic deficits observed in Parkinson's disease.

    Table 3: Preclinical Findings for Sodium Dichloroacetate in Neurodegenerative Diseases
    DiseaseAnimal/Cell ModelKey Findings
    Amyotrophic Lateral SclerosisSOD1G93A rat and mouse modelsReduced motor neuron death, decreased gliosis, improved motor performance.
    Alzheimer's DiseaseSH-SY5Y neuroblastoma cellsInhibited production of amyloid-beta peptides, promoted non-amyloidogenic APP processing.
    Huntington's DiseaseR6/2 and N171-82Q transgenic miceIncreased survival, improved motor function, attenuated striatal neuron atrophy.
    Parkinson's Disease-Theoretically relevant due to its ability to modify mitochondrial metabolism, a key factor in the disease's pathophysiology. lu.se
    Sepsis-Associated Encephalopathy

    Sepsis-associated encephalopathy (SAE) is a common and severe complication of sepsis, characterized by diffuse brain dysfunction. Preclinical research in mouse models of SAE has indicated that sodium dichloroacetate may have a neuroprotective role. Treatment with DCA was found to improve cognitive function and reduce neuronal death in mice with SAE.

    The mechanism behind these beneficial effects appears to involve the modulation of neuroinflammation. DCA was shown to inhibit the pyroptosis of microglia, a type of pro-inflammatory programmed cell death, through the PDK4/NLRP3 signaling pathway. By suppressing microglial pyroptosis, DCA reduces the release of inflammatory factors and mitigates the subsequent neuronal damage. This suggests that DCA could be a potential candidate for treating the neuroinflammatory aspects of SAE.

    Efficacy in Metabolic Disorders

    The primary mechanism of action of sodium dichloroacetate is the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK inactivates the pyruvate dehydrogenase complex (PDC) through phosphorylation. By inhibiting PDK, DCA effectively activates the PDC, which plays a crucial role in cellular energy metabolism by catalyzing the conversion of pyruvate to acetyl-CoA. This action shifts glucose metabolism from anaerobic glycolysis towards oxidative phosphorylation, leading to more efficient ATP production and a reduction in lactate levels.

    This metabolic-modulating property is the basis for DCA's use and investigation in various metabolic disorders. One of the most well-studied applications is in the treatment of congenital lactic acidosis, a rare genetic disorder characterized by the accumulation of lactate in the body due to defects in the PDC. DCA has been used as an orphan drug for this condition to help reduce lactate levels and improve oxidative metabolism. The efficacy of DCA in this context directly stems from its ability to bypass the enzymatic defect by activating the remaining functional PDC.

    Table 4: Mentioned Compounds
    Compound Name
    Sodium dichloroacetate
    Pyruvate
    Acetyl-coenzyme A
    Lactate
    Bicarbonate
    Amyloid-beta
    Congenital and Acquired Lactic Acidosis Models

    Sodium dichloroacetate (DCA) has been investigated as a therapeutic agent for both congenital and acquired forms of lactic acidosis. nih.govresearchgate.net The primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinases (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC). nih.govresearchgate.net This activation shifts pyruvate metabolism from lactate production towards oxidative phosphorylation within the mitochondria, thereby lowering lactate levels. nih.gov

    In preclinical studies, DCA has demonstrated the ability to facilitate the oxidation of lactate. researchgate.net By stimulating the activity of pyruvate dehydrogenase, it helps to decrease morbidity in both congenital and acquired models of lactic acidosis. researchgate.net Open-label studies suggested that oral DCA could be effective for patients with congenital lactic acidosis. researchgate.net In a study involving children with congenital lactic acidosis, DCA was well-tolerated and was effective in blunting the increase in circulating lactate that occurs after a carbohydrate meal. researchgate.netthedcasite.com

    For acquired lactic acidosis, particularly in the context of septic shock, DCA has shown some biochemical improvement. nih.gov In one case of severe lactic acidosis associated with septic shock, treatment with DCA was associated with a significant decrease in blood lactate, pyruvate, and alanine (B10760859) levels, leading to a normalization of arterial blood pH. researchgate.netnih.gov However, in other cases with very high initial lactate levels, the patients ultimately succumbed to refractory acidosis despite some biochemical improvements. nih.gov

    Model TypeKey Preclinical FindingsReference
    Congenital Lactic Acidosis (Children)Blunted postprandial increase in circulating lactate. researchgate.netthedcasite.com
    Acquired Lactic Acidosis (Septic Shock)Associated with decreased blood lactate, pyruvate, and alanine levels in some cases. researchgate.netnih.gov
    General MechanismActivates pyruvate dehydrogenase complex (PDC) by inhibiting pyruvate dehydrogenase kinase (PDK), shifting metabolism from glycolysis towards oxidative phosphorylation. nih.gov
    Pulmonary Arterial Hypertension Models

    Preclinical research has identified sodium dichloroacetate as a potential therapeutic agent for pulmonary arterial hypertension (PAH). nih.gov The rationale for its use stems from its ability to correct the metabolic shift towards aerobic glycolysis observed in the pulmonary artery smooth muscle cells of PAH models. ahajournals.org DCA inhibits pyruvate dehydrogenase kinase (PDK), which restores mitochondrial glucose metabolism and inhibits the hyperproliferative and apoptosis-resistant state of these cells. ahajournals.orgahajournals.org

    In various preclinical rodent models, oral DCA has been shown to be effective in regressing pulmonary vascular disease and improving right ventricular (RV) function. ahajournals.org These models include monocrotaline-induced PAH, chronic hypoxic pulmonary hypertension, and spontaneous PAH in Fawn hooded rats. ahajournals.org

    Specific findings from these models include:

    Monocrotaline-Induced PAH: DCA treatment prevented and reversed established PAH, leading to significantly improved mortality. nih.gov It decreased pulmonary vascular resistance, pulmonary artery medial thickness, and right ventricular hypertrophy. nih.gov DCA was also found to induce apoptosis and decrease proliferation of pulmonary artery smooth muscle cells. nih.gov

    General PAH Models: Treatment with DCA improves RV function and oxidative glucose metabolism. ahajournals.org It has been shown to reduce RV fibrosis and the expression of phosphorylated pyruvate dehydrogenase in the right ventricles of monocrotaline-treated rats. ahajournals.org In a pulmonary artery banding model, which creates RV pressure overload, DCA was unique among several tested drugs in its ability to decrease right ventricular systolic pressure (RVSP). mdpi.compreprints.org

    PAH ModelKey Preclinical FindingsReference
    Monocrotaline-InducedPrevents and reverses established PAH, improves mortality, decreases pulmonary vascular resistance, reduces RV hypertrophy. nih.gov
    Monocrotaline-InducedInduces apoptosis and decreases proliferation in pulmonary artery smooth muscle cells. nih.gov
    Chronic HypoxicEffective in regressing pulmonary vascular disease and improving RV function. ahajournals.org
    Spontaneous (Fawn hooded rats)Effective in regressing pulmonary vascular disease and improving RV function. ahajournals.org
    Pulmonary Artery BandingDecreased Right Ventricular Systolic Pressure (RVSP). mdpi.compreprints.org

    Studies in Endometriosis Models

    Recent preclinical studies have explored the use of sodium dichloroacetate for endometriosis, focusing on the distinct metabolic behavior of cells in this condition. ed.ac.uk Research has shown that human peritoneal mesothelial cells (HPMCs) from women with endometriosis exhibit higher rates of glycolysis and lactate production, similar to the metabolic phenotype of cancer cells. ed.ac.uknih.govresearchgate.net

    DCA, as a pyruvate dehydrogenase kinase (PDK) inhibitor, has been shown to reverse this abnormal metabolic state. nih.govdcaguide.org In vitro studies using HPMCs from women with endometriosis demonstrated that treatment with DCA normalized their metabolic phenotype, increased pyruvate dehydrogenase (PDH) activity, reduced lactate secretion, and suppressed the proliferation of endometrial stromal cells in a co-culture system. nih.govnih.gov

    These findings were further tested in a preclinical mouse model of endometriosis. nih.gov The key results from this in vivo model were:

    After seven days of oral DCA treatment, there was a significant reduction in the concentration of lactate in the peritoneal fluid. ed.ac.uknih.gov

    The treatment also led to a marked reduction in the size of the endometriosis lesions. ed.ac.uknih.gov

    These preclinical findings suggest that by correcting the abnormal cellular energy state, DCA could be a potential non-hormonal treatment for endometriosis. ed.ac.uknih.govdcaguide.org

    ModelKey Preclinical FindingsReference
    In Vitro (Human Peritoneal Mesothelial Cells)Normalized metabolic phenotype, increased PDH activity, reduced lactate secretion. nih.govnih.gov
    In Vitro (Co-culture System)Abrogated endometrial stromal cell proliferation. nih.gov
    In Vivo (Mouse Model)Reduced peritoneal fluid lactate concentrations after 7 days of treatment. ed.ac.uknih.gov
    In Vivo (Mouse Model)Reduced the size of endometriosis lesions after 7 days of treatment. ed.ac.uknih.gov

    Investigations of Gender-Related Differences in Preclinical Efficacy

    The investigation of gender-related differences in the preclinical efficacy of sodium dichloroacetate is an area that has received limited attention. nih.govresearchgate.net Many preclinical pharmacokinetic studies of DCA were conducted exclusively in male animals, or the gender of the test animals was not reported, which prevents a direct comparison of gender-related differences in drug metabolism and efficacy. nih.gov

    Despite the lack of extensive research, some studies have reported gender-specific effects of DCA in animal models, particularly in rats. These differences suggest that gonad hormones may play a role in the drug's mechanism of action. nih.gov

    Key observations include:

    Thymus Weight: DCA treatment caused a decrease in thymus weight in gonad-intact male and female rats, but this effect was not observed in castrated rats of either gender. nih.gov

    Gene Expression: A gender-related difference was noted in the expression of the NKCC1 gene in the rat thymus. DCA treatment significantly decreased NKCC1 RNA expression levels in gonad-intact and castrated males, while no such effect was found in females. nih.gov

    Hassall's Corpuscles: In the thymus of gonad-intact male rats, DCA treatment led to a significant increase in the number of Hassall's corpuscles, an effect not seen in gonad-intact females. nih.gov

    These findings indicate that there are preclinical gender-related differences in the pharmacological mechanisms of DCA, which could be relevant for understanding treatment response. nih.govresearchgate.net However, the majority of preclinical research, particularly in cancer models, has often ignored the potential influence of gender on DCA's effects. nih.govresearchgate.net

    EndpointGender-Related Finding in Rat ModelsReference
    PharmacokineticsMost preclinical studies were conducted only in males, preventing comparison. nih.gov
    Thymus WeightDCA decreased weight in gonad-intact males and females, but not in castrated animals. nih.gov
    NKCC1 Gene Expression (Thymus)Expression was significantly decreased in DCA-treated males (both intact and castrated), with no effect in females. nih.gov
    Hassall's Corpuscles (Thymus)A significant increase was found in gonad-intact males treated with DCA, but not in females. nih.gov

    Clinical Research and Translational Aspects of Sodium Dichloroacetate

    Clinical Trial Design and Methodological Approaches

    The investigation of sodium dichloroacetate (B87207) (DCA) in clinical settings has employed various trial designs to ascertain its safety, tolerability, and efficacy as a potential anti-cancer agent. These studies are foundational in translating preclinical observations into clinical practice.

    Phase I trials for sodium dichloroacetate have been primarily designed as open-label, dose-escalation studies to determine the recommended phase 2 dose (RP2D) and assess its safety profile in patients with advanced cancers. nih.gov A common methodological approach is the standard 3+3 dose-escalation protocol, where cohorts of three patients are treated at a specific dose level. nih.govanticancerfund.org If no dose-limiting toxicities (DLTs) are observed, the dose is escalated for the next cohort. anticancerfund.org

    The primary objective of these trials is to identify DLTs, typically within the first cycle of treatment. nih.govnih.gov For instance, in a trial involving patients with recurrent malignant brain tumors, a DLT was defined as any grade 4 or 5 toxicity, or a grade 3 toxicity directly attributable to DCA, occurring within the first four weeks. nih.govnih.gov Secondary objectives often include evaluating the safety, tolerability, and pharmacokinetics of DCA. nih.govnih.govnih.gov These trials have enrolled patients with a range of advanced solid malignancies, including recurrent high-grade gliomas and tumors metastatic to the brain. nih.govnih.govnih.gov A key aspect of some later Phase I trials has been the incorporation of genetic-based dosing, specifically based on haplotype variation in the glutathione (B108866) transferase zeta 1 (GSTZ1) gene, which is involved in DCA metabolism. nih.govnih.gov

    Single-arm clinical trials, where all participants receive the investigational treatment, have been a common design in the early evaluation of sodium dichloroacetate. nih.govclinconnect.io This approach is often used in Phase I and II studies to gather preliminary data on safety and potential efficacy without a concurrent control group. nih.govclinicaltrials.gov For example, a Phase I study in patients with advanced solid tumors was designed as an open-labeled, single-arm, dose-escalation trial. nih.govclinconnect.io Similarly, a Phase II study was designed to determine the response rate of oral dichloroacetate in patients with recurrent and/or metastatic breast and non-small cell lung cancer using a single-arm, open-label format. clinicaltrials.gov The primary endpoint in such studies is often the objective response rate, with patients serving as their own historical controls.

    Clinical Outcomes in Oncology

    The ability of sodium dichloroacetate to cross the blood-brain barrier has made it a candidate for treating primary brain tumors like glioblastoma. yale.edu Clinical studies, though mostly in early phases, have provided initial insights into its activity.

    In a Phase I trial involving 15 adults with recurrent WHO grade III-IV gliomas or brain metastases, chronic oral DCA was found to be feasible and well-tolerated. nih.govnih.gov Of the eight patients who completed at least one four-week cycle, all remained clinically stable during that period. nih.govnih.gov No dose-limiting toxicities were observed, and patients remained on the treatment for an average of 75.5 days. nih.govnih.gov

    Table 1: Summary of Clinical Trial Findings for Sodium Dichloroacetate in Glioblastoma/Glioma

    Trial Description Number of Patients Key Findings Reference
    Phase I, Open-Label 15 (8 evaluable for primary endpoint) Chronic oral DCA was feasible and well-tolerated. All 8 evaluable patients remained clinically stable during the first 4-week cycle. nih.gov, nih.gov

    Table of Compounds

    Compound Name
    Sodium dichloroacetate
    Lomustine
    Glyoxylate (B1226380)
    Maleylacetone
    Temozolomide (B1682018)
    Bevacizumab
    Cisplatin (B142131)
    Doxorubicin (B1662922)
    Gefitinib (B1684475)

    Efficacy in Specific Cancer Types

    Colorectal Cancer

    Clinical investigations in colorectal cancer have included case reports demonstrating the potential for long-term disease stabilization. In one notable case, a 57-year-old female with stage 4 colon cancer experienced disease stability for nearly four years with oral DCA therapy. nih.govaap.org This stability was observed through CT scans and CEA tumor markers. The patient was able to maintain a good quality of life, running her own business while on treatment. nih.gov This case suggests a cytostatic role for DCA, inhibiting tumor growth rather than causing immediate tumor reduction. nih.govaap.orgresearchgate.net

    Renal Squamous Cell Carcinoma

    In the context of renal squamous cell carcinoma, a rare and aggressive cancer, a case report has documented a remarkable outcome. A 72-year-old female with metastatic renal squamous cell carcinoma, a condition typically associated with a poor prognosis, achieved long-term complete remission. acpjournals.org Her treatment regimen included palliative radiotherapy followed by a cyclic course of oral sodium dichloroacetate. acpjournals.org Follow-up imaging revealed no evidence of metastatic disease, and the patient remained cancer-free five years after completing therapy, living a normal and active life. acpjournals.org

    Medullary Thyroid Carcinoma

    A case of relapsed metastatic medullary thyroid carcinoma has also been reported to respond to sodium dichloroacetate. researchgate.net A 51-year-old male patient, who had exhausted conventional chemotherapy options and was ineligible for new clinical trials, was administered DCA. researchgate.net A significant decrease in the tumor marker calcitonin was observed, and a subsequent PET scan showed a dramatic reduction in all tumor locations. The patient remained in remission while continuing DCA treatment. researchgate.net

    Observations of Disease Stability and Remission

    A recurring theme in the clinical literature on sodium dichloroacetate is the observation of disease stability, particularly in advanced cancers. Rather than inducing rapid tumor shrinkage, DCA may act as a cytostatic agent, halting the progression of the disease. nih.govaap.orgresearchgate.net

    The case of the stage 4 colon cancer patient who experienced nearly four years of disease stability exemplifies this potential application of DCA as a long-term stabilizing agent. nih.govaap.orgresearchgate.net Similarly, the complete remission observed in the patient with metastatic renal squamous cell carcinoma and the reversal of relapse in the medullary thyroid carcinoma case highlight instances of more profound responses. acpjournals.orgresearchgate.net

    The following table summarizes key findings from case reports on disease stability and remission with sodium dichloroacetate:

    Cancer TypePatient AgeStage/ConditionOutcomeDuration of Follow-up
    Colorectal Cancer57Stage 4Disease StabilizationNearly 4 years
    Renal Squamous Cell Carcinoma72MetastaticComplete Remission5 years
    Medullary Thyroid Carcinoma51Relapsed MetastaticRemissionOngoing at time of report

    Improvements in Cancer-Related Symptoms and Quality of Life

    Beyond its direct impact on tumor progression, sodium dichloroacetate has been studied for its potential to alleviate cancer-related symptoms and improve patients' quality of life.

    One of the most debilitating symptoms for cancer patients is cancer-related fatigue (CRF). Preclinical studies in murine models of melanoma have shown that DCA can preserve physical function and motivation in mice with late-stage tumors by reducing circulating lactate (B86563) concentrations. nih.govyale.edu This research suggests a potential role for DCA as a pharmaceutical treatment to maintain physical function in the face of CRF. nih.gov

    In a clinical case report, a patient with metastatic poorly differentiated carcinoma experienced a reduction in leg pain after five months of treatment with DCA, allowing the discontinuation of all pain medication and leading to an improved quality of life. ccnm.edu The long-term stabilization of the stage 4 colon cancer patient mentioned earlier also allowed her to maintain a high level of function and continue running her business, indicating a positive impact on her quality of life. nih.gov

    Clinical Outcomes in Metabolic Disorders

    Sodium dichloroacetate's primary mechanism of action, the activation of the pyruvate (B1213749) dehydrogenase complex (PDC), has made it a compound of interest for treating various metabolic disorders characterized by lactic acidosis. mdpi.com

    Clinical investigations have explored the use of DCA in both congenital and acquired forms of lactic acidosis. In patients with severe lactic acidosis, often associated with conditions like septic shock, DCA administration has been shown to decrease blood lactate levels and, in some cases, resolve the acidemia. nih.govnih.govresearchgate.net An open, prospective study involving 29 pediatric and adult patients with lactic acidosis found that DCA treatment led to a significant decrease in mean arterial lactate concentration and an increase in arterial bicarbonate concentration and pH. acpjournals.org

    DCA has been extensively studied in children with congenital lactic acidosis, a group of inborn errors of mitochondrial metabolism. aap.org A randomized, double-blind, placebo-controlled trial in 43 children with congenital lactic acidosis found that while DCA was well-tolerated and blunted the postprandial increase in lactate, it did not significantly improve neurological or other clinical outcomes in this highly heterogeneous population. aap.org However, open-label studies and other clinical trials suggest that chronic oral DCA may be particularly effective in patients with PDC deficiency, the most common cause of congenital lactic acidosis. nih.govclinicaltrials.gov A phase 3 trial in children with PDC deficiency showed that DCA was well-tolerated with chronic administration and significantly decreased plasma lactate concentrations while improving survival compared to controls. neurologylive.com

    The following table summarizes the clinical outcomes of sodium dichloroacetate in metabolic disorders:

    DisorderStudy PopulationKey Findings
    Severe Lactic Acidosis4 patients with septic shockDecreased blood lactate, pyruvate, and alanine (B10760859) levels in one patient. nih.govresearchgate.net
    Lactic Acidosis (various causes)13 patients with hypotensionSignificant reduction in arterial blood lactate and increase in bicarbonate and pH in 7 patients. nih.gov
    Lactic Acidosis29 pediatric and adult patients52% mean decrease in arterial lactate concentration. acpjournals.org
    Congenital Lactic Acidosis43 childrenWell-tolerated and reduced post-meal lactate increase, but no significant improvement in overall clinical outcome. aap.org
    Pyruvate Dehydrogenase Complex DeficiencyChildrenWell-tolerated, significant decrease in plasma lactate, and improved survival. neurologylive.com

    Reduction of Lactic Acidosis

    Sodium dichloroacetate (DCA) has been investigated for its potential to reduce lactic acidosis, a condition characterized by dangerously high levels of lactate in the blood. The primary mechanism of DCA is the inhibition of pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC). This activation promotes the conversion of pyruvate to acetyl-CoA instead of lactate, thereby stimulating lactate oxidation and potentially lowering its concentration in the blood. nih.govresearchgate.net

    In the context of congenital lactic acidosis, a condition often caused by genetic defects in mitochondrial enzymes, DCA has also been extensively studied. clinicaltrials.govaap.org A double-blind, randomized controlled trial in 43 children with congenital lactic acidosis found that while oral DCA was well-tolerated and did blunt the increase in blood lactate after a carbohydrate meal, it did not significantly improve neurologic or other clinical outcomes over a six-month period. aap.org Open-label studies in patients with mitochondrial diseases have shown that DCA can decrease basal blood and cerebrospinal fluid lactate levels. nih.gov For instance, one study reported that among 37 patients, the mean blood lactate decreased from 29.6 mg/dL at entry to 17.7 mg/dL after 12 months of treatment. nih.gov

    Smaller studies and case reports have sometimes shown more dramatic biochemical improvements. In one report, four patients with severe lactic acidosis associated with septic shock were treated with DCA; one patient experienced a decrease in blood lactate from 11.2 mM to 0.8 mM over 16 hours, accompanied by normalization of pyruvate and alanine levels and clinical stabilization. researchgate.netnih.gov However, the other three patients in that report ultimately succumbed to refractory acidosis despite some biochemical improvement. nih.gov

    Table 1: Summary of Key Clinical Trials on Sodium Dichloroacetate for Lactic Acidosis

    Study/Trial Patient Population Key Findings Clinical Outcome
    Stacpoole et al. (1992) nih.gov 252 adults with severe lactic acidosis Statistically significant reduction in blood lactate. No improvement in hemodynamics or survival.
    Stacpoole et al. (2006) aap.org 43 children with congenital lactic acidosis Blunted postprandial increase in blood lactate. No significant improvement in neurologic or other clinical measures.
    Blackshear et al. (1982) nih.gov 4 adults with severe lactic acidosis from septic shock Biochemical improvement in all; significant lactate reduction in one. 1 of 4 patients survived.
    Barshop et al. (2004) nih.gov 37 patients with mitochondrial disorders (open-label) Decreased basal blood and CSF lactate levels. Subjective improvement in 48.6% of patients; stabilization or improvement in neurologic inventory over one year.

    Clinical Outcomes in Other Conditions

    The potential application of sodium dichloroacetate has been explored for the management of endometriosis-associated pain, based on preclinical evidence suggesting it may correct metabolic dysfunction in the pelvic environment. ed.ac.uknih.gov Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus, and research has shown that peritoneal cells in women with this condition exhibit altered metabolism, favoring glycolysis and producing high levels of lactate. nih.gov This lactate-rich environment is believed to support the survival and growth of endometriosis lesions. endometriosis-uk.org

    Preclinical studies have provided a rationale for investigating DCA as a non-hormonal treatment for endometriosis. nih.gov In a mouse model of endometriosis, oral administration of DCA was found to reduce the concentration of lactate in the peritoneal fluid and decrease the size of endometriosis lesions. nih.gov These findings suggest that by targeting cellular metabolism, DCA could potentially alleviate the underlying pathology of the condition. nih.gov

    Building on this preclinical proof-of-concept, an exploratory clinical trial, known as the EPiC trial, was designed to assess DCA as a treatment for endometriosis-associated pain in women. ed.ac.uknih.govresearchgate.net The single-arm, open-label study planned to recruit 30 women to evaluate the feasibility, acceptability, and potential efficacy of oral DCA. ed.ac.uknih.gov The primary goal of this initial trial is to inform the design of a future large-scale randomized controlled trial. ed.ac.uknih.gov

    Table 2: EPiC Trial Design for DCA in Endometriosis

    Parameter Description
    Trial Name EPiC (Endometriosis-associated Pain with Dichloroacetate) ed.ac.ukendometriosis-uk.org
    Objective To inform the design of a future randomized controlled trial by assessing recruitment, retention, and acceptability. ed.ac.uknih.gov
    Study Design Single-arm, open-label, single-site exploratory clinical trial. ed.ac.uknih.gov
    Participants 30 women with endometriosis-associated pain. ed.ac.uknih.gov
    Intervention Oral DCA capsules for a total of 12 weeks. ed.ac.uknih.gov

    Challenges and Limitations in Clinical Translation

    Despite decades of research, a significant hurdle in the clinical translation of sodium dichloroacetate is the lack of definitive evidence for its efficacy across various conditions. medicinabuenosaires.comresearchgate.net While DCA has shown the ability to lower lactate levels in patients with lactic acidosis, this biochemical effect has not consistently translated into meaningful clinical benefits, such as improved survival or functional outcomes. nih.govaap.org The largest randomized controlled trial in adults with severe lactic acidosis concluded that the observed changes in lactate and pH were "clinically unimportant" and failed to alter hemodynamics or survival. nih.gov Similarly, a controlled trial in children with congenital lactic acidosis did not show improvements in neurological function or other clinical measures, despite a reduction in post-meal lactate levels. aap.org

    For other potential applications, such as in oncology, the evidence is even less conclusive. Much of the literature on DCA for cancer consists of case reports and preclinical studies, which are insufficient to establish efficacy or safety. medicinabuenosaires.comresearchgate.netresearchgate.net Scoping reviews have highlighted the high degree of heterogeneity among these studies and the difficulty in evaluating effectiveness, concluding that there is insufficient evidence to support the use of DCA in cancer treatment. medicinabuenosaires.comresearchgate.net Without large, well-designed, placebo-controlled clinical trials, the therapeutic value of DCA remains uncertain. researchgate.net

    The response to sodium dichloroacetate treatment can vary significantly among patients, which presents another challenge for its clinical application. This heterogeneity is observed both in the underlying diseases and in individual patient metabolism. For example, the term "congenital lactic acidosis" encompasses a wide range of genetic disorders affecting different parts of mitochondrial metabolism, including defects in the pyruvate dehydrogenase complex and the respiratory chain. aap.org Patients with different underlying causes may respond differently to a therapy that targets a specific metabolic pathway.

    Furthermore, there is variability in how individuals metabolize DCA itself. The clearance of DCA is primarily dependent on an enzyme known as glutathione transferase zeta 1 (GSTZ1). researchgate.net The gene for this enzyme exhibits polymorphisms, which can result in "slow" or "rapid" metabolizer phenotypes. researchgate.net This genetic variability can lead to different drug exposure levels in patients, which may in part explain the inconsistent responses and toxicities observed in clinical studies. researchgate.net This variability underscores the need for personalized medicine approaches, potentially using genetic testing to tailor treatment. drugs.com

    As of late 2025, sodium dichloroacetate is not approved by the U.S. Food and Drug Administration (FDA) for any indication. bioworld.comdfwcapital.comsaolrx.com The path to regulatory approval has been long and faced significant hurdles.

    Recently, there was a notable development regarding a specific formulation of sodium dichloroacetate oral solution, known as SL1009, for the treatment of Pyruvate Dehydrogenase Complex Deficiency (PDCD), a rare pediatric mitochondrial disease. drugs.comdfwcapital.com The company Saol Therapeutics submitted a New Drug Application (NDA) to the FDA for this indication. dfwcapital.comsaolrx.com The application was accepted for review, and the FDA granted it Priority Review, setting a Prescription Drug User Fee Act (PDUFA) goal date of May 27, 2025. dfwcapital.combioworld.com The submission was supported by data from a Phase 3 study and a survival study. drugs.comsaolrx.com

    However, in September 2025, the FDA issued a Complete Response Letter (CRL) for the NDA. bioworld.com A CRL indicates that the agency has completed its review of the application and decided that it cannot be approved in its present form. This decision leaves DCA as an investigational drug, and there are currently no FDA-approved therapies for PDCD. bioworld.comsaolrx.com This outcome highlights the significant regulatory challenges that must be overcome to bring DCA to market, even for rare diseases with high unmet medical needs.

    Pharmacokinetics and Pharmacodynamics of Sodium Dichloroacetate in Research

    Absorption and Bioavailability Characterization

    Oral sodium dichloroacetate (B87207) is rapidly absorbed from the gastrointestinal tract. nih.govepa.gov Studies in humans have shown that the bioavailability of oral DCA approaches 100%. nih.govccnm.edu Following oral administration, DCA can be detected in the plasma within 15 minutes. nih.gov

    The absorption of DCA can be influenced by various factors, though the effect of food has not been extensively studied. ccnm.edu One study in human volunteers investigated the oral bioavailability of DCA after a single dose and after a 14-day exposure to low levels of DCA in drinking water. pnnl.gov The study found significant inter-individual variation in bioavailability, ranging from 28% to 100%. pnnl.gov Interestingly, prior exposure to DCA seemed to affect its pharmacokinetics differently in males and females, with women showing an increased area under the curve (AUC) for both oral and intravenous doses after 14 days of exposure. pnnl.gov

    Pharmacokinetic Parameters of Sodium Dichloroacetate in Healthy Volunteers
    Parameter Value
    BioavailabilityApproaching 100% nih.govccnm.edu
    Time to Detection in Plasma (Oral)Within 15 minutes nih.gov
    Peak Concentration Time (Single Dose)~1 hour ccnm.edu
    Peak Concentration Time (After 8 Days)~2 hours ccnm.edu

    Tissue Distribution Profiles

    Following absorption, sodium dichloroacetate is widely distributed throughout the body. nih.gov It readily crosses the blood-brain barrier and can be measured in the cerebrospinal fluid. nih.gov

    In a study on young adult rats administered a single oral dose, the highest concentrations of DCA were found in the muscle, followed by the liver, gastrointestinal tract, fat, and kidneys. mdpi.com Approximately 20% of DCA is bound to plasma proteins. mdpi.com The volume of distribution in humans has been reported to be approximately 0.32 ± 0.09 L/kg in children with severe malaria and 0.75 ± 0.35 L/kg in adults with the same condition. iarc.fr

    Metabolic Pathways and Clearance Mechanisms

    The primary metabolic pathway for sodium dichloroacetate is its conversion to glyoxylate (B1226380). nih.govepa.gov This reaction is catalyzed by the enzyme Glutathione (B108866) S-transferase Zeta 1. nih.govnih.govresearchgate.net Glyoxylate is then further metabolized to oxalate (B1200264), glycine, and carbon dioxide. nih.gov The metabolism of DCA primarily occurs in the liver. ccnm.edu

    Clearance of DCA is dose-dependent, with total body clearance decreasing as the dose increases. nih.gov In healthy individuals receiving a single dose, the plasma half-life of DCA is approximately one hour. nih.gov However, with repeated administration, the elimination half-life is significantly prolonged due to the inhibition of its own metabolism. iarc.fr

    Glutathione S-transferase Zeta 1 (GSTZ1), also known as maleylacetoacetate isomerase (MAAI), is the key enzyme responsible for the metabolism of DCA. nih.govresearchgate.netmdpi.com GSTZ1 is a member of the glutathione S-transferase superfamily and plays a crucial role in the detoxification of various compounds and in the catabolism of phenylalanine and tyrosine. wikipedia.org The enzyme is predominantly found in the liver, localized in both the cytosol and mitochondria. wikipedia.org

    The conversion of DCA to glyoxylate by GSTZ1 is a glutathione-dependent process, although glutathione is not consumed in the reaction. nih.gov GSTZ1 catalyzes the dechlorination of DCA, a critical step for its clearance from the body. nih.gov

    A unique characteristic of sodium dichloroacetate is its ability to inhibit its own metabolism through a mechanism-based inactivation, or "suicide inhibition," of GSTZ1. nih.govnih.govnih.gov During the metabolic conversion of DCA to glyoxylate, reactive intermediates are formed that covalently bind to the GSTZ1 enzyme, leading to its irreversible inactivation. nih.gov

    This self-inhibition explains the observed decrease in DCA clearance and the prolongation of its plasma half-life with chronic administration. nih.govnih.govresearchgate.net Studies in rodents have demonstrated a time- and dose-dependent reduction in both the protein expression and activity of hepatic GSTZ1 following DCA treatment. nih.gov This inactivation of GSTZ1 is a highly dynamic process, and recovery of enzyme activity can be blocked by inhibitors of protein synthesis, suggesting that new enzyme synthesis is required to restore metabolic capacity. nih.gov

    Effect of Repeated Dosing on DCA Pharmacokinetics
    Parameter Change with Repeated Dosing
    Plasma ClearanceDecreases nih.govresearchgate.net
    Plasma Half-lifeIncreases nih.govresearchgate.net
    Peak Serum ConcentrationIncreases ccnm.edu

    The gene encoding for GSTZ1 exhibits common genetic polymorphisms, which can result in variations in enzyme activity and, consequently, individual differences in DCA metabolism and clearance. nih.govnih.gov Several single-nucleotide polymorphisms (SNPs) in the GSTZ1 gene have been identified, leading to different haplotypes that can affect the enzyme's catalytic efficiency and its susceptibility to inactivation by DCA. nih.gov

    For instance, individuals carrying the GSTZ1A allele, which is a high-activity variant, tend to have a shorter initial half-life of DCA. nih.govnih.gov Conversely, polymorphisms in the promoter region of the GSTZ1 gene, such as the -1002A variant, can lead to lower enzyme activity, resulting in higher trough concentrations of DCA during chronic treatment. nih.gov These genetic variations are important determinants of DCA pharmacokinetics and can influence both the efficacy and the potential for adverse effects of the drug. nih.govnih.gov

    Research has shown that age is a significant factor influencing the pharmacokinetics and metabolism of sodium dichloroacetate. nih.govresearchgate.net Chronic administration of DCA leads to a more pronounced decrease in its plasma clearance and an increase in its plasma half-life in older individuals compared to younger ones. nih.govresearchgate.net

    In a study involving both patients and rats, older subjects exhibited a greater accumulation of DCA with repeated dosing. nih.govresearchgate.net In rats, the urinary excretion of unchanged DCA increased with age, while the excretion of oxalate, a metabolite of DCA, decreased, indicating a reduced metabolic capacity in older animals. nih.govresearchgate.net Furthermore, the activity of hepatic GSTZ1/MAAI was inhibited by DCA treatment across all age groups, but the plasma and urinary levels of maleylacetone, a natural substrate for this enzyme, increased with age, further suggesting an age-dependent decline in the enzyme's function. nih.govresearchgate.net These age-related changes in toxicokinetics may contribute to the increased susceptibility of adults to the adverse effects of DCA compared to children. nih.govresearchgate.net

    Elimination Kinetics

    The elimination kinetics of sodium dichloroacetate (DCA) are characterized by significant variability and complexity, deviating from simple linear models. Research has demonstrated that the way the body processes and removes this compound is heavily influenced by the dose administered and exhibits non-linear properties.

    The clearance of sodium dichloroacetate from the body is strongly dependent on the dose administered. In studies involving naive rats, total body clearance was observed to decline as the dose of DCA was increased. nih.gov This indicates that the elimination mechanisms become less efficient at higher concentrations.

    This dose-dependent effect is also evident in human studies. Research has shown that upon repeated dosing, the plasma clearance rate of DCA declines. nih.gov For instance, a study in healthy volunteers revealed that initial doses had a mean terminal elimination half-life of 1.58 hours, which significantly increased to 3.64 hours for second doses and 9.9 hours for subsequent doses. nih.gov This demonstrates that prior exposure to the compound alters its own elimination rate, a phenomenon known as auto-inhibition. pnnl.gov The time required to elapse between doses to avoid this effect on half-life can vary among individuals from one week to over three months. nih.gov This variability is linked to genetic polymorphisms in the GSTZ1 gene, which codes for the enzyme responsible for DCA metabolism. nih.gov

    Table 1: Change in DCA Elimination Half-Life with Repeated Dosing

    Dose SequenceMean Terminal Elimination Half-Life (hours)
    Initial Dose1.58
    Second Dose3.64
    Subsequent Doses9.9

    The dose-dependent nature of sodium dichloroacetate's clearance leads to non-linear pharmacokinetic properties. nih.gov Non-linear kinetics occur when the rate of a process, such as metabolism or transport, does not change proportionally with the drug concentration because the underlying mechanism becomes saturated. unil.chtg.org.au

    In the case of DCA, this is attributed to the saturation of its metabolic pathway. tg.org.au Early investigations described non-linear kinetics at doses of 35 mg/kg or higher. nih.gov A hybrid, one-compartment pharmacokinetic model has been proposed to best fit its elimination pattern. This model incorporates zero-order elimination at higher serum concentrations (above approximately 80 to 120 µg/mL) and first-order elimination at lower concentrations. nih.gov Zero-order kinetics imply that a constant amount of the drug is eliminated per unit of time, which is characteristic of a saturated system. tg.org.au In contrast, first-order kinetics, where a constant fraction of the drug is eliminated, is typical for non-saturated processes. rxkinetics.com This shift from first-order to zero-order elimination at higher concentrations is a hallmark of non-linear pharmacokinetics. nih.gov

    Protein Binding Research

    Research into the pharmacokinetic properties of sodium dichloroacetate has included the characterization of its binding to plasma proteins. The extent of protein binding is a critical factor as it can influence the drug's distribution and elimination. Studies have determined that the average fraction of DCA bound to plasma proteins is 0.23. proquest.com This indicates that a relatively low percentage of the compound is bound, leaving a large fraction unbound and available to be distributed to tissues and undergo elimination.

    Pharmacodynamic Relationships with Key Biomarkers

    The pharmacodynamic effects of sodium dichloroacetate are closely linked to its biochemical mechanism of action, which involves the inhibition of the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK). nih.govdoaj.org This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), shifting cellular metabolism from glycolysis towards glucose oxidation. mdpi.comselleckchem.com These metabolic changes are reflected in key biomarkers.

    A primary and well-documented pharmacodynamic effect of sodium dichloroacetate is the reduction of serum lactate (B86563) levels. nih.govresearchgate.net By activating the PDC, DCA facilitates the conversion of pyruvate into acetyl-CoA for entry into the Krebs cycle, thereby reducing the conversion of pyruvate to lactate. mdpi.com

    Studies in healthy subjects have shown that DCA administration leads to a maximal reduction in resting serum lactate within 15 minutes of infusion. nih.gov While the onset of this effect appears to be dose-independent, the duration of lactate suppression is dose-dependent, lasting from 4.5 hours at a 30 mg/kg dose to over 8 hours at a 100 mg/kg dose. nih.gov This demonstrates a clear relationship between the administered dose of DCA and the persistence of its lactate-lowering effect.

    Table 2: Dose-Dependent Duration of Lactate Suppression by DCA

    DCA Dose (mg/kg)Duration of Lactate Suppression (hours)
    304.5
    100> 8

    Sodium dichloroacetate's influence on mitochondrial metabolism is also linked to changes in oxidative stress markers. The reactivation of the PDC and promotion of oxidative phosphorylation can lead to an increase in the generation of reactive oxygen species (ROS) within the mitochondria. mdpi.comnih.gov

    However, in certain pathological contexts, such as hypoglycemia-induced injury, DCA has been shown to reduce oxidative stress. nih.gov In an animal model of hypoglycemia, administration of DCA successfully reduced oxidative injury in the hippocampus. nih.gov This was confirmed through staining for 4-hydroxy-2-nonenal (4HNE), a marker of lipid peroxidation and oxidative damage. The DCA-treated group showed a significant decrease in the intensity of 4HNE fluorescence compared to the control group. nih.gov This suggests that by improving mitochondrial function, DCA can mitigate certain forms of oxidative stress. nih.govdoaj.org

    Toxicity and Adverse Effects of Sodium Dichloroacetate in Research Contexts

    Peripheral Neurotoxicity of Sodium Dichloroacetate (B87207) in Research Contexts

    Chronic exposure to sodium dichloroacetate (DCA) in investigative therapeutic settings has been linked to a clinically significant adverse effect: a reversible sensory and motor peripheral neuropathy. This condition is characterized by symptoms such as tingling in the fingers and toes, as well as weakness in the facial muscles and distal extremities. oup.com Electrophysiological studies have documented a reduction in nerve conduction velocity in affected individuals. oup.com This neurotoxicity has been observed across various species, including humans, dogs, and rodents, and is considered a primary limiting factor in the long-term clinical application of DCA. oup.com Experimental data have identified Schwann cells, the principal glial cells of the peripheral nervous system, as a key toxicological target of the compound. nih.gov

    Etiology and Molecular Mechanisms of Neurotoxicity

    The precise mechanisms underlying DCA-induced peripheral neuropathy are multifaceted and continue to be an active area of investigation. Research points to a combination of factors including the pharmacokinetics of the drug itself, its interference with essential metabolic pathways, and the induction of cellular stress.

    A peculiar characteristic of sodium dichloroacetate is its capacity to inhibit its own metabolism. nih.gov DCA is primarily metabolized in the liver to glyoxylate (B1226380) by the enzyme glutathione (B108866) transferase zeta 1 (GSTZ1). nih.govnih.gov However, DCA also acts as a suicide inhibitor of this enzyme, meaning it irreversibly inactivates GSTZ1 during its own biotransformation. nih.gov This self-inhibition leads to a delayed plasma clearance of the drug upon repeated administration, resulting in its accumulation in the body. nih.govnih.gov This process can potentiate the toxic effects on the peripheral nervous system. nih.gov The rate of this inactivation and subsequent accumulation can be influenced by factors such as age and the specific genetic makeup (haplotype) of an individual's GSTZ1 enzyme. nih.gov Strategies to overcome this issue, such as individualized dosing based on metabolic rates or the use of nanovesicle delivery systems, have been proposed. nih.gov

    A prominent hypothesis for DCA-induced neurotoxicity involves the depletion of thiamine (B1217682) (vitamin B1). nih.gov DCA's primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC). nih.gov Both PDC and another enzyme, alpha-ketoglutarate (B1197944) dehydrogenase, are stimulated by DCA and are dependent on thiamine as a cofactor. nih.gov It has been postulated that the sustained activation of these enzymes by DCA could increase the metabolic demand for thiamine, potentially depleting bodily stores and leading to a state of deficiency. nih.gov

    Research in animal models has provided some support for this theory. In one study, rats administered a high dose of DCA (1.1 g/kg) for seven weeks showed a 25% decrease in the activity of red cell transketolase, an indicator of thiamine status. nih.gov Co-administration of thiamine with DCA in these rats substantially reduced clinical signs of toxicity and normalized transketolase activity. nih.gov However, the direct relevance of this mechanism in humans is less clear, as some clinical studies have found that thiamine supplementation did not prevent the slowing of nerve conduction in patients receiving DCA. oup.comneurology.org

    Table 1: Effects of Sodium Dichloroacetate and Thiamine on Biochemical Markers in Rats

    Treatment GroupRed Cell Transketolase Activity (vs. Control)Urinary Oxalate (B1200264) (vs. Control)
    DCA (1.1 g/kg)↓ 25%↑ 86%
    DCA + ThiamineNormalized↑ 28%

    This table summarizes findings from a 7-week study in rats, demonstrating the impact of DCA on a thiamine-dependent enzyme and oxalate excretion, and the mitigating effect of thiamine co-administration. Data sourced from Stacpoole PW, et al. (1990). nih.gov

    The metabolism of sodium dichloroacetate itself can lead to the formation of potentially neurotoxic byproducts. As previously mentioned, DCA is converted to glyoxylate. nih.govnih.gov Glyoxylate is a metabolic precursor to oxalate, a known neurotoxin that can form calcium oxalate deposits. nih.govnih.govmdpi.com Studies in rats have shown that chronic DCA administration significantly increases urinary oxalate levels. nih.gov In one investigation, DCA-treated rats had urinary oxalate levels 86% above control animals, whereas in rats treated with both DCA and thiamine, this increase was only 28%, suggesting that thiamine may play a role in the normal metabolism of glyoxylate to other, non-toxic products. nih.govnih.gov

    Furthermore, the inhibition of the GSTZ1 enzyme by DCA has broader metabolic consequences. GSTZ1 is also a critical enzyme in the catabolism of the amino acids phenylalanine and tyrosine. nih.govnih.gov By inhibiting this enzyme, DCA can interfere with this pathway, leading to the buildup of reactive and potentially toxic intermediate metabolites, such as maleoylacetone and fumarylacetone. nih.govnih.gov The accumulation of these tyrosine intermediates is associated with hepatic and neurological damage. nih.gov

    Table 2: Key Metabolites in DCA-Induced Neurotoxicity

    Precursor CompoundMetabolic EnzymeResulting Metabolite(s)Implicated Toxicity
    Sodium DichloroacetateGlutathione Transferase Zeta 1 (GSTZ1)GlyoxylatePrecursor to Oxalate
    GlyoxylateLactate (B86563) Dehydrogenase / OthersOxalateNeurotoxicity
    Phenylalanine / Tyrosine IntermediatesGlutathione Transferase Zeta 1 (GSTZ1)Maleoylacetone, FumarylacetoneHepatic and Neurological Damage

    This table outlines the metabolic pathways leading to the formation of toxic compounds following the administration of sodium dichloroacetate.

    Experimental evidence strongly implicates Schwann cells as a primary target of DCA toxicity. nih.gov One of the leading hypotheses for the damage to these cells is the induction of uncompensated oxidative stress. nih.gov Schwann cells typically rely on glycolysis for their energy needs. nih.gov DCA, by activating the pyruvate dehydrogenase complex, forces a metabolic shift towards mitochondrial oxidative phosphorylation. nih.gov It is postulated that this increased activity of the mitochondrial respiratory chain in Schwann cells leads to an overproduction of reactive oxygen species (ROS), overwhelming the cells' antioxidant capacities and causing oxidative damage. nih.gov This hypothesis is supported by findings in rats, where DCA treatment led to an accumulation of oxidative stress markers in peripheral nerves. oup.com Under normal conditions, Schwann cells possess a strong antioxidant capacity, but it is believed that the metabolic shift induced by DCA surpasses these defenses. nih.govnih.gov

    Research on Reversibility and Mitigation Strategies

    A key characteristic of DCA-induced peripheral neuropathy is its reversibility upon cessation of the treatment. nih.govnih.govnih.gov In a clinical trial involving patients with MELAS (Mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes), neuropathic symptoms resolved completely in 13 out of 19 patients and partially in 4 others after DCA was discontinued (B1498344). neurology.org

    Research into strategies to mitigate or prevent this neurotoxicity is ongoing. Based on the proposed mechanisms of toxicity, several approaches have been explored in preclinical models:

    Antioxidants: Given the evidence for oxidative stress, the use of naturally occurring antioxidants has been suggested as a potential way to mitigate DCA-induced neurotoxicity. nih.gov

    Thiamine Supplementation: As discussed, co-administration of thiamine has been shown to reduce signs of toxicity and oxalate accumulation in rats, although its efficacy in preventing neuropathy in humans remains unproven. oup.comnih.govnih.gov

    Pharmacokinetic Management: To address the issue of drug accumulation, strategies such as individualized dosing based on patient age and GSTZ1 genotype, or the development of targeted nanovesicle delivery systems, are being considered to maintain therapeutic efficacy while minimizing toxicity. nih.gov

    Muscarinic Receptor Antagonists: Preliminary evidence from rodent models suggests that a specific class of muscarinic receptor antagonists may also help to alleviate DCA's neurotoxic effects. nih.gov

    These findings provide several testable hypotheses for future research aimed at developing adjuvant therapies to prevent the peripheral neuropathy that currently limits the clinical utility of sodium dichloroacetate. oup.comnih.gov

    Development of Individualized Drug Delivery Systems (e.g., Nanovesicles)

    To enhance the therapeutic index of sodium dichloroacetate, research is underway to develop advanced drug delivery systems (DDS). nih.gov The goal of these systems is to improve drug bioavailability at the target site, which could allow for lower, more effective doses, thereby reducing systemic toxicity. nih.gov Incorporating DCA into DDS such as nanoparticles is considered a promising approach to maintain its anti-cancer activity while minimizing side effects. nih.gov

    Strategies being explored include the functionalization of nanoparticles with DCA and the creation of hybrid metal-organic frameworks that combine the biocompatibility of organic systems with the high loading capacities of inorganic materials. nih.gov Another approach involves a sequential drug release hydrogel system (SeqGel), which can be injected and allows for localized, controlled release of the drug. patsnap.com This system is designed to rapidly release water-soluble DCA to reprogram tumor metabolism, followed by the sustained release of other agents. patsnap.com Such individualized and nanovesicle-based delivery methods may help solve the issue of peripheral neurotoxicity that can arise from drug accumulation. nih.gov

    Co-administration with Thiamine

    A prominent hypothesis for DCA-induced neurotoxicity is its potential to deplete the body's stores of thiamine (Vitamin B1). oup.comresearchgate.net DCA stimulates thiamine-dependent enzymes, such as pyruvate dehydrogenase, which may lead to increased thiamine consumption. oup.comresearchgate.net This depletion could contribute to the development of neurological symptoms.

    Research in rat models has shown that while high-dose chronic administration of DCA led to signs of toxicity and decreased activity of the thiamine-dependent enzyme transketolase, co-administration of thiamine substantially reduced these toxic signs and normalized enzyme activity. oup.com This suggests that DCA-related neurotoxicity may be, at least in part, due to a thiamine deficiency and could be preventable with thiamine supplementation. oup.comresearchgate.net In clinical research, the combination of DCA and high-dose thiamine has been used, for example, in treating West syndrome associated with pyruvate dehydrogenase complex deficiency, where the combination therapy led to the disappearance of symptoms. nih.gov Studies in C. elegans models of dihydrolipoamide (B1198117) dehydrogenase deficiency also found that the combination of DCA and thiamine had a greater beneficial effect on mitochondrial stress than either compound alone. nih.gov

    Co-administration with Antioxidants

    Oxidative stress has been postulated as another mechanism contributing to DCA-induced neurotoxicity. nih.gov It is thought that DCA's stimulation of mitochondrial activity could lead to an increase in the production of reactive oxygen species (ROS), causing uncompensated oxidative stress in cells. nih.govmusc.edu The metabolism of DCA itself may also result in reactive molecules that contribute to oxidative damage. nih.gov

    Therefore, the co-administration of antioxidants is being explored as a strategy to mitigate these effects. nih.gov Preliminary evidence from rodent models of peripheral neuropathy suggests that DCA-induced neurotoxicity may be lessened by naturally occurring antioxidants. nih.gov In research settings, the complementary administration of antioxidants has been proposed to minimize the dose-limiting effect of reversible peripheral neuropathy. mdpi.com

    Hepatotoxicity

    In research contexts, the effects of sodium dichloroacetate on the liver have been a key area of investigation, focusing on liver enzyme elevations and the compound's carcinogenic potential observed in animal studies.

    Monitoring of Liver Enzyme Elevations

    Clinical studies have reported that a small percentage of patients treated with sodium dichloroacetate experience mild and reversible elevations in liver enzymes, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). dcaguide.orgnih.gov These elevations are typically asymptomatic. nih.govccnm.edu Due to these findings, it is recommended that all patients undergoing DCA therapy in research trials be monitored for hepatotoxicity, including baseline and frequent interval testing of liver function. ccnm.edu In most cases, the enzyme levels return to baseline after a temporary cessation of DCA administration. medicinabuenosaires.comnih.gov

    Liver EnzymeObservation in ResearchClinical Significance
    Aspartate Aminotransferase (AST)Mild, reversible elevations reported. dcaguide.orgMonitored as an indicator of potential liver stress. ccnm.edu
    Alanine Aminotransferase (ALT)Mild, reversible elevations reported. dcaguide.orgMonitored as an indicator of potential liver stress. ccnm.edu
    Gamma-Glutamyl Transferase (GGT)Mild elevations noted in some patients. dcaguide.orgMonitored as an indicator of potential liver stress. ccnm.edu

    Considerations of Carcinogenic Potential in Animal Models vs. Human Epidemiology

    The carcinogenic potential of sodium dichloroacetate is a subject of significant discussion, stemming from findings in animal models. Chronic administration of DCA has been shown to induce liver tumors, including hepatic adenoma and adenocarcinoma, in certain strains of mice and rats. nih.govnih.govnih.gov The development of these tumors appears to be dose- and duration-dependent. nih.gov

    However, the relevance of these animal findings to human risk is debated. nih.gov The doses used in rodent carcinogenicity studies are thousands of times higher than typical human exposure from environmental sources like chlorinated drinking water. nih.govnih.gov To date, no epidemiological investigations have specifically studied the carcinogenicity of DCA in humans, and there is no clinical evidence implicating DCA as a cause of malignancy in humans at therapeutic doses. nih.gov This discrepancy highlights the complexities of extrapolating toxicological data from animal models to human populations, a common challenge in carcinogenesis research. focusontoxpath.com

    Other Observed Adverse Events in Research Settings

    Beyond neurotoxicity and hepatotoxicity, clinical and preclinical research has documented other adverse events associated with sodium dichloroacetate administration. These events are generally reported as mild to moderate and often reversible upon dose reduction or discontinuation of the compound. dcaguide.org

    In a scoping review of 12 articles on DCA use in cancer treatment, the most frequently reported adverse events were asthenia (weakness or lack of energy), reversible toxicity (including neuropathy), and increases in liver enzymes. medicinabuenosaires.comnih.gov Other reported side effects in clinical trials include gastrointestinal issues such as heartburn and nausea. dcaguide.orgccnm.edu Central nervous system effects have also been observed, including fatigue, confusion, sedation, and, in rare instances, delirium. ccnm.educcnm.edu

    CategoryObserved Adverse EventReference
    GeneralAsthenia (Weakness) medicinabuenosaires.comnih.gov
    GastrointestinalHeartburn dcaguide.orgccnm.edu
    Nausea dcaguide.orgccnm.edu
    Central Nervous SystemFatigue ccnm.edu
    Confusion ccnm.edu
    Delirium (Rare) ccnm.edu

    Fatigue

    Fatigue is a commonly reported adverse event in studies involving sodium dichloroacetate. In a scoping review of 12 studies with 65 patients, asthenia (weakness or lack of energy) was one of the most frequently noted adverse events. medicinabuenosaires.comnih.gov For instance, in a case series of patients with advanced cancer, one patient with metastatic colon cancer experienced fatigue and malaise after the third infusion of intravenous DCA, leading to discontinuation of the treatment. medicinabuenosaires.com Another patient in the same series also reported fatigue among other side effects. medicinabuenosaires.com

    Research in animal models has also explored the effects of DCA on fatigue-like behavior. While some clinical research has investigated DCA for conditions like myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), the broader toxicological profile often includes fatigue as a notable side effect. ccnm.edu

    Gastrointestinal Disturbances

    Gastrointestinal disturbances are frequently observed in individuals receiving sodium dichloroacetate. These can include nausea, vomiting, heartburn, and general digestive upset. ccnm.edudcaguide.org Oral administration of DCA, in particular, can lead to gastrointestinal irritability. dcaguide.org A review of clinical studies indicated that common gastrointestinal side effects occur in a percentage of patients treated with DCA. mdpi.com In a case report involving a patient with stage 4 colon cancer, nausea and vomiting were noted as side effects, which were managed by adjusting the treatment regimen. nih.gov

    Somnolence

    Somnolence, or drowsiness, has been reported as a neurological side effect in research involving sodium dichloroacetate. A review of adverse events in cancer patients treated with DCA listed hypersomnolence as a potential neurologic event. medicinabuenosaires.com Sedation is another related side effect that has been documented in clinical trials. ccnm.edu These effects are part of a spectrum of neurological toxicities associated with DCA, which also include more severe effects like peripheral neuropathy.

    Other Systemic Effects (e.g., Abdominal Pain, Edema, Hyponatremia, Volume Depletion)

    Beyond the more common side effects, sodium dichloroacetate has been associated with a range of other systemic effects in research settings.

    Abdominal Pain: Abdominal pain is a documented adverse event. In a study involving patients with advanced solid tumors, which was discontinued early due to safety concerns, abdominal pain was listed as a grade 3 or higher adverse event. ccnm.edu International Chemical Safety Cards also note that ingestion of dichloroacetic acid can cause abdominal pain. ilo.org

    Edema: Lower extremity edema was another serious adverse event reported in the aforementioned study of advanced cancer patients. ccnm.edu

    Hyponatremia: Hyponatremia, a condition characterized by low sodium levels in the blood, has been identified as a potential adverse event. The same study that reported abdominal pain and edema also listed hyponatremia as a grade 3 or higher adverse event. ccnm.edu

    Volume Depletion: Volume depletion was also among the severe adverse events that led to the early termination of a study on advanced cancer patients receiving DCA. ccnm.edu

    The following table summarizes these systemic effects as reported in a study that was discontinued due to safety concerns:

    Adverse EventSeverity
    Abdominal PainGrade 3 or higher
    Lower Extremity EdemaGrade 3 or higher
    HyponatremiaGrade 3 or higher
    Volume DepletionGrade 3 or higher

    Data from a study on advanced cancer patients by D. P. Garon et al. as cited in other sources. ccnm.edu

    Investigations of Sex-Related Differences in Toxicity Manifestations

    Research has indicated that there may be sex-related differences in the metabolism and toxicity of sodium dichloroacetate. Preclinical studies in rats have shown that female rats may be more sensitive to sodium dehydroacetate (a related compound) than males, which could be due to differences in metabolism, including the activity of cytochrome P450 enzymes. researchgate.net

    For instance, studies have shown that the concentration of a related compound, sodium dehydroacetate, was higher in the serum, liver, and lungs of female rats compared to male rats at the same dosage. This suggests that metabolic differences between sexes could lead to varied toxicological responses. While this research was not on sodium dichloroacetate directly, it points to the importance of considering sex as a variable in toxicological studies of similar compounds.

    Environmental Toxicology Research Aspects

    Sodium dichloroacetate is not only a compound of clinical interest but also an environmental contaminant. It is a known by-product of water chlorination when organic matter is present. nih.govnih.gov

    Water Contamination: Dichloroacetic acid can be found in drinking water as a result of disinfection processes. nih.govewg.org Concentrations in drinking water can vary, and regulatory bodies have established guidelines for acceptable levels. For example, the World Health Organization has a provisional guideline of 50 µg/L for dichloroacetic acid in drinking-water. nih.gov The U.S. Environmental Protection Agency regulates a group of five haloacetic acids, including dichloroacetic acid, with a maximum contaminant level of 60 µg/L for the sum of the five. nih.gov From an environmental health perspective, chronic exposure to low levels of DCA in drinking water is a subject of ongoing research. nih.gov

    Soil Contamination and Toxicology: Dichloroacetic acid and related compounds can also be found as soil contaminants, often at industrial sites. nih.govresearchgate.net Research has shown that the presence of other contaminants, such as heavy metals, can negatively impact the biodegradation of 1,2-dichloroethane (B1671644) (a related compound) in soil. nih.govresearchgate.net Studies on the remediation of contaminated soil have explored methods like mechanical soil aeration, with factors like temperature and agitation influencing the removal of volatile organic compounds. nih.gov The ecotoxicological effects are also a concern, with dichloroacetic acid being classified as very toxic to aquatic life. scbt.comchemos.de

    Sodium Dichloroacetate in Combination Therapies and Drug Interaction Research

    Synergistic Effects with Conventional Chemotherapeutic Agents

    Research into the combination of DCA with conventional chemotherapy aims to enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of cytotoxic agents, thereby minimizing side effects. The following subsections summarize the findings from studies investigating DCA in partnership with several major classes of chemotherapeutic drugs.

    Platinum-based drugs are a cornerstone of treatment for many cancers, exerting their cytotoxic effects primarily by inducing DNA damage. The metabolic alterations induced by DCA can create a cellular environment that is more susceptible to the DNA-damaging effects of these agents.

    Cisplatin (B142131): The combination of DCA and cisplatin has been investigated in various cancer models with some studies indicating a synergistic antitumor effect. For instance, in cervical cancer cell lines, the addition of DCA to cisplatin has been shown to increase the damage caused by cisplatin alone. nih.gov This synergistic effect is thought to be partly due to DCA's ability to promote apoptosis, a mechanism of cell death that can be resistant in some tumors.

    Carboplatin (B1684641): Research has also explored the synergistic potential of DCA with carboplatin. Studies have shown that DCA can significantly increase the cytotoxicity of carboplatin in small cell lung cancer, ovarian cancer, and Ewing's sarcoma cell lines. This suggests that for certain cancers, the combination of DCA and carboplatin may be a promising therapeutic strategy.

    Oxaliplatin (B1677828): In the context of colorectal cancer, DCA has been found to act synergistically with oxaliplatin, particularly in chemoresistant cells. This suggests that DCA may have a role in overcoming resistance to platinum-based therapies. The mechanism appears to involve the modulation of key cellular pathways that contribute to drug resistance.

    Platinum-Based CompoundCancer Type/Cell LineKey Research Findings
    CisplatinCervical CancerIncreased damage and synergistic antitumor effect when combined with DCA. nih.gov
    CarboplatinSmall Cell Lung Cancer, Ovarian Cancer, Ewing's SarcomaDCA significantly increased the cytotoxicity of carboplatin.
    OxaliplatinColorectal CancerSynergistic action with DCA, particularly in chemoresistant cells.
    Table 1: Research Findings on DCA in Combination with Platinum-Based Compounds

    Antimetabolites interfere with the normal metabolic processes within cells, particularly the synthesis of DNA and RNA. By altering the metabolic state of cancer cells, DCA may enhance the efficacy of these drugs.

    5-Fluorouracil (5-FU): In colorectal cancer cell lines, DCA has been shown to have a synergistic antitumor effect when combined with 5-FU. consensus.app The combination of DCA and 5-FU led to a significant reduction in cell viability and proliferation compared to either drug alone. consensus.app The study found that this synergistic effect was achieved through enhanced apoptosis, as evidenced by changes in the expression of apoptosis-related proteins like Bcl-2, Bax, and caspase-3. consensus.app Specifically, the combination was found to be synergistic in LS174t, HT-29, SW620, and LoVo colorectal cancer cell lines. consensus.app

    Capecitabine (B1668275): Capecitabine is an oral prodrug of 5-FU. Research has demonstrated that DCA can increase the antitumor effects of capecitabine in mouse models of melanoma (B16 allograft) and human non-small cell lung cancer (A549 xenograft). aacrjournals.org The enhanced effect was attributed to the promotion of tumor cell apoptosis. aacrjournals.org Interestingly, the study noted that DCA did not significantly alter the expression of thymidine (B127349) phosphorylase, the enzyme that converts capecitabine to 5-FU. aacrjournals.org

    AntimetaboliteCancer Type/Cell LineKey Research Findings
    5-Fluorouracil (5-FU)Colorectal Cancer (LS174t, HT-29, SW620, LoVo)Synergistic antiproliferation and enhanced apoptosis. Combination index (CI) values indicated synergism at various inhibition levels. consensus.app
    CapecitabineMelanoma (B16), Non-Small Cell Lung Cancer (A549)Increased antitumor effects through the promotion of apoptosis. aacrjournals.org
    Table 2: Research Findings on DCA in Combination with Antimetabolites

    Microtubule-targeting agents disrupt the dynamics of the cellular cytoskeleton, which is crucial for cell division. The metabolic stress induced by DCA may render cancer cells more vulnerable to this type of disruption.

    Paclitaxel (B517696): Studies in non-small cell lung cancer (NSCLC) have shown that DCA can resensitize paclitaxel-resistant cells to the drug. The overexpression of pyruvate (B1213749) dehydrogenase kinase 2 (PDK2) has been linked to paclitaxel resistance, and as a PDK inhibitor, DCA can counteract this resistance mechanism. The combination of DCA and paclitaxel has been shown to be more effective in killing resistant NSCLC cells than either agent used alone.

    Microtubule-Targeting AgentCancer Type/Cell LineKey Research Findings
    PaclitaxelNon-Small Cell Lung Cancer (Paclitaxel-resistant)DCA resensitizes resistant cells to paclitaxel, overcoming resistance associated with PDK2 overexpression.
    Table 3: Research Findings on DCA in Combination with Microtubule-Targeting Agents

    Topoisomerase inhibitors interfere with enzymes that are essential for managing the topological state of DNA during replication and transcription.

    Doxorubicin (B1662922): In breast cancer cells, DCA has been found to significantly enhance doxorubicin-induced cell death and anti-proliferative effects. The mechanism appears to involve the inhibition of autophagy, a cellular process that can promote survival in cancer cells under stress. By inhibiting doxorubicin-induced autophagy, DCA promotes the pro-apoptotic effects of the chemotherapy.

    Topoisomerase InhibitorCancer Type/Cell LineKey Research Findings
    DoxorubicinBreast CancerDCA enhances doxorubicin-induced cell death by inhibiting autophagy.
    Table 4: Research Findings on DCA in Combination with Topoisomerase Inhibitors

    DCA is also being investigated in combination with newer targeted therapies that act on specific molecular pathways in cancer cells.

    Elesclomol (B1671168): Elesclomol is an agent that induces oxidative stress in cancer cells. The combination of DCA and elesclomol has demonstrated a synergistic inhibitory effect on melanoma cells in vitro. semanticscholar.org This combination has also been shown to significantly retard tumor growth in a preclinical model of human melanoma. semanticscholar.org The proposed mechanism involves DCA shifting cellular metabolism towards a greater reliance on mitochondrial respiration, thereby making the cells more susceptible to the oxidative stress induced by elesclomol. semanticscholar.org

    Sorafenib (B1663141): Sorafenib is a multi-kinase inhibitor used in the treatment of hepatocellular carcinoma (HCC). Research has shown that the bioenergetic state of HCC cells, specifically their reliance on glycolysis, correlates with sorafenib resistance. nih.gov DCA, by activating oxidative phosphorylation, has been shown to overcome this resistance. nih.gov The combination of DCA and sorafenib markedly sensitized sorafenib-resistant HCC cells to apoptosis and resulted in superior tumor regression in a xenograft mouse model compared to sorafenib alone. nih.gov The synergistic effect is linked to the activation of oxidative phosphorylation and increased production of reactive oxygen species. nih.gov

    Targeted AgentCancer Type/Cell LineKey Research Findings
    ElesclomolMelanoma (HBL)Synergistic inhibitory effect and significant retardation of tumor growth in preclinical models. semanticscholar.org
    SorafenibHepatocellular Carcinoma (Hep3B, Huh-7R)DCA overcomes sorafenib resistance by activating oxidative phosphorylation, leading to enhanced apoptosis and tumor regression. nih.gov
    Table 5: Research Findings on DCA in Combination with Other Targeted Agents

    Alkylating agents are a class of chemotherapy drugs that work by attaching an alkyl group to DNA, which prevents the DNA strands from linking as they should, leading to cell death.

    Temozolomide (B1682018): In the context of glioblastoma, a highly aggressive brain tumor, combining DCA with temozolomide has been shown to increase the antitumor efficacy of temozolomide. Research on human glioma cells in vitro has demonstrated that the combination of DCA and temozolomide results in a significantly higher inhibition of cell growth compared to either drug used alone. The proposed mechanism involves the depolarization of mitochondria, increased mitochondrial reactive oxygen species, and induction of apoptosis.

    Alkylating AgentCancer Type/Cell LineKey Research Findings
    TemozolomideGlioblastoma (Human glioma cells)Increased antitumor efficacy through enhanced inhibition of cell growth and induction of apoptosis.
    Table 6: Research Findings on DCA in Combination with Alkylating Agents

    Augmentation of Radiation Therapy Efficacy

    Preclinical evidence suggests that sodium dichloroacetate (B87207) (DCA) may act as a radiosensitizer, enhancing the effectiveness of radiation therapy in treating various cancers. ccnm.edu This potential has been observed in several cancer types, including glioblastoma, non-small cell lung carcinoma, colorectal, and prostate cancer. mdpi.com The ability of DCA to improve the radiosensitivity of cancer cells is a subject of ongoing research, with studies exploring its efficacy in both laboratory settings and living organisms. mdpi.comnih.gov

    The primary mechanisms through which DCA is believed to radiosensitize cancer cells involve the modulation of cellular metabolism and the generation of reactive oxygen species (ROS). ccnm.edumdpi.com

    Increased Reactive Oxygen Species (ROS) Production : By inhibiting pyruvate dehydrogenase kinase (PDK), DCA shifts cancer cell metabolism from glycolysis towards mitochondrial oxidative phosphorylation. mdpi.comnih.gov This metabolic switch enhances the production of ROS, which are the primary mediators of DNA damage caused by radiation therapy. mdpi.comvub.be Studies on triple-negative breast cancer cells have shown that DCA treatment leads to a significant increase in ROS production, particularly in hypoxic (low-oxygen) cancer cells, which are notoriously resistant to radiation. vub.be This increase in ROS can lead to greater DNA damage and subsequent cell death when combined with radiation. mdpi.commdpi.com

    Induction of Cell Cycle Arrest and Apoptosis : DCA has been shown to induce cell cycle arrest, particularly in the G2-M phase, which is a radiosensitive phase of the cell cycle. mdpi.com This, combined with an increase in mitochondria-dependent apoptosis (programmed cell death), can lower the threshold for radiation-induced cell killing. mdpi.comnih.gov In vitro studies on human tumor cell lines have demonstrated that DCA treatment leads to decreased clonogenic survival and increased rates of apoptosis following irradiation. nih.gov

    Reduction of Mitochondrial Reserve Capacity : Research suggests that DCA can reduce the mitochondrial reserve capacity of cancer cells, making them more vulnerable to the metabolic stress induced by radiation. mdpi.com

    While many in vitro studies show significant tumor-specific radiosensitization, the results in vivo have been mixed. nih.gov Some animal model studies have not demonstrated the same level of radiosensitization, and in some cases, DCA was found to attenuate radiation-induced tumor growth delays, possibly due to a DCA-dependent induction of hypoxia in the tumor tissue. nih.govmdpi.comsemanticscholar.org

    Combinations with Other Metabolic Modulators

    Targeting the unique metabolic state of cancer cells is a key strategy in oncology. DCA's ability to modulate cellular metabolism makes it a candidate for combination therapies with other drugs that target different metabolic pathways.

    Metformin (B114582), a widely used anti-diabetic drug, also exhibits anti-cancer properties by inhibiting complex I of the mitochondrial respiratory chain. f-gtc.or.jpnih.gov The combination of DCA and metformin has been shown to have synergistic effects, leading to enhanced cancer cell death and suppression of tumor growth across various cancer types. nih.govnih.govplos.org

    Key Research Findings:

    Enhanced Apoptosis and Growth Inhibition : Studies on ovarian, glioblastoma, breast, and prostate cancer cells have demonstrated that co-treatment with DCA and metformin synergistically inhibits cell growth and enhances apoptosis. nih.govnih.govplos.org In B-chronic lymphocytic leukemia (B-CLL) cells, the combination was more effective at inducing cell death than either agent alone. nih.govnih.gov

    Metabolic Reprogramming : A significant aspect of this synergy is the complementary action on cellular metabolism. While metformin can increase lactate (B86563) production, DCA alleviates this effect by promoting the conversion of pyruvate into acetyl-CoA for use in the mitochondria. f-gtc.or.jpnih.govnih.gov This combined action leads to increased oxidative stress and cell death. f-gtc.or.jpplos.org

    Overcoming Resistance : Metformin can sensitize cancer cells to DCA by attenuating DCA-induced protective mechanisms, such as the upregulation of the anti-apoptotic protein Mcl-1. nih.gov

    The following table summarizes the synergistic effects observed in different cancer cell lines.

    Cancer TypeCell LinesObserved Synergistic EffectsReference
    Ovarian Cancer SKOV3, OVCAR3Inhibition of cell growth, enhanced apoptosis, attenuation of DCA-induced protective autophagy. nih.gov
    Glioblastoma U-87, GL-261Reduced cell growth, induction of apoptosis, inhibition of tumor growth in vivo. nih.gov
    Canine Urogenital Tumors Adcarc1258, TCC1506Reduced metabolic activity and cell proliferation, increased apoptosis. plos.org
    B-cell Leukemia B leukemic cell lines, B-CLL primary cellsEnhanced anti-leukemic activity, induction of synergistic apoptotic cell death. nih.gov

    No specific research findings on the combination of Sodium Dichloroacetate with Phenformin were identified in the provided search results.

    Hypoxia-inducible factor-1α (HIF-1α) is a key protein that allows tumors to survive in low-oxygen environments and is associated with resistance to therapy. nih.govnih.gov PX-478 is an experimental small molecule that inhibits HIF-1α activity at multiple levels. nih.govmdpi.com Research has demonstrated a potent synergy when DCA is combined with PX-478. nih.gov

    This combination has proven effective in a wide array of cancer cell lines, including colorectal, lung, breast, cervical, liver, and brain cancers. nih.gov The primary mechanisms underlying this synergy include a significant increase in ROS generation and the induction of apoptosis. nih.govresearchgate.net One reason for this strong interaction is that while DCA inhibits PDK1, HIF-1α is known to increase PDK1 expression; therefore, PX-478 indirectly reinforces DCA's primary effect. nih.govresearchgate.net A key advantage of this combination is that it allows for the effective concentration of both DCA and PX-478 to be reduced, which could potentially mitigate dose-limiting toxicities. nih.gov

    Table of Cancer Cell Lines Showing Synergy between DCA and PX-478 nih.gov

    Cancer TypeCell Lines Tested
    Lung A549, H441
    Breast MCF-7, MDA-MB-231
    Cervical HeLa
    Hepatocellular HepG2
    Colon HT-29
    Glioblastoma U251

    Ranolazine is a drug that inhibits fatty acid oxidation and has been investigated for its anti-cancer properties. healthunlocked.comnih.gov Research into its combination with DCA is emerging. One preclinical study on high-grade glioma (HGG) models investigated the co-administration of DCA and ranolazine. mdpi.com The in vitro results of this study showed that the combination significantly reduced the clonogenicity of HGG cells and induced ROS, DNA damage, and apoptosis. mdpi.com However, when tested in an in vivo animal model, this combination resulted in only a modest increase in median survival. mdpi.com Other research has noted that DCA itself can inhibit fatty acid synthesis in certain tissues. nih.gov

    Integration with Anti-inflammatory Drugs (e.g., COX2 Inhibitors like Celecoxib)

    Chronic inflammation is a known contributor to cancer development and progression. Cyclooxygenase-2 (COX2) is an enzyme often overexpressed in tumors that plays a role in inflammation. nih.govnih.gov Celecoxib (B62257) is a selective COX2 inhibitor used primarily as an anti-inflammatory medication that has also been studied for its anti-cancer effects. nih.govnih.gov

    Research in cervical cancer has uncovered a specific interaction between DCA and the COX2 pathway. nih.govnih.gov A study demonstrated that while DCA can induce apoptosis in cervical cancer cells, it also causes an upregulation of COX2. nih.gov This increase in COX2 acts as a resistance factor, impeding the anti-tumor effectiveness of DCA. nih.govnih.gov

    The study further revealed that by combining DCA with celecoxib, the resistance mechanism could be overcome. nih.gov The inhibition of COX2 by celecoxib sensitized the cervical cancer cells to DCA, leading to a significant repression of tumor growth both in vitro and in vivo. nih.govnih.gov The mechanism involves DCA reducing the level of an RNA binding protein (QKI), which in turn suppresses the decay of COX2 mRNA, leading to higher levels of the COX2 protein. nih.govnih.gov This suggests that combining DCA with a COX2 inhibitor like celecoxib could be a beneficial therapeutic strategy for cervical cancer. nih.gov

    Co-treatment with Pyruvate

    Sodium dichloroacetate (DCA) is an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, facilitating its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. asm.orgpatsnap.comyoutube.com Pyruvate, the end product of glycolysis, is a crucial substrate for mitochondrial energy production. nih.govashpublications.org Research has explored the co-administration of DCA and pyruvate to enhance cellular metabolism and confer protective effects in certain pathological conditions.

    In preclinical models of transient cerebral ischemia, the combined administration of DCA with pyruvate has been shown to significantly decrease neuronal death, oxidative stress, and microglia activation compared to treatment with either agent alone. nih.gov Similarly, in seizure-induced brain injury models, the co-treatment of DCA and pyruvate demonstrated a neuroprotective effect, reducing neuronal death. nih.gov The proposed mechanism for these observations is that DCA's inhibition of PDK increases the mitochondrial uptake and utilization of the co-administered pyruvate, thereby boosting energy metabolism and promoting the regenerative capacity of damaged neuronal tissue. nih.govnih.gov

    Studies have shown that DCA maintains PDH in its active, dephosphorylated state, which can lead to an increased acetyl-CoA pool when pyruvate is available. nih.gov This enhancement of the central metabolic pathway is thought to be a key factor in the observed synergistic effects of DCA and pyruvate co-treatment.

    Reversal of Drug Resistance Mechanisms

    A significant area of research focuses on the potential of sodium dichloroacetate to reverse resistance to conventional chemotherapy drugs in various cancer types. The metabolic reprogramming of cancer cells, often characterized by a shift towards aerobic glycolysis (the Warburg effect), is associated with resistance to apoptosis and chemotherapy. mdpi.comnih.gov DCA, by inhibiting pyruvate dehydrogenase kinase (PDK), shifts cancer cell metabolism from glycolysis back towards mitochondrial oxidative phosphorylation, thereby sensitizing them to cytotoxic agents. nih.govnih.gov

    Research has demonstrated that DCA can overcome chemoresistance to several standard anticancer drugs:

    Platinum-based drugs (Cisplatin and Oxaliplatin): Studies have shown that DCA can reverse cisplatin resistance in ovarian and head and neck cancers. mdpi.comaacrjournals.org In colorectal cancer, DCA has been found to sensitize chemoresistant cells to oxaliplatin by promoting cell apoptosis. nih.govnih.gov The mechanism in colorectal cancer has been linked to the modulation of the miR-543/PTEN/Akt/mTOR pathway. nih.govnih.govresearchgate.net Co-treatment of DCA and cisplatin has been observed to dramatically reduce tumor volumes in bladder cancer models where high expression of PDK4 was associated with chemoresistance. nih.govnih.gov

    Fluorouracil (5-FU): In chemoresistant colorectal cancer cells, DCA has been shown to enhance chemosensitivity to 5-FU. This effect was linked to the p53/miR-149-3p/PDK2 signaling pathway, which leads to reduced colony formation and increased apoptosis. dcaguide.org

    Taxanes (Paclitaxel): In non-small-cell lung cancer (NSCLC) models, the combination of DCA with paclitaxel was more effective in killing resistant cells than either drug alone, an effect associated with the inhibition of autophagy. nih.govnih.gov

    Anthracyclines (Doxorubicin): DCA has been shown to enhance doxorubicin-induced cell death in breast cancer models. mdpi.com

    Tyrosine Kinase Inhibitors (Sorafenib): DCA has been shown to overcome sorafenib resistance in hepatocellular carcinoma by activating oxidative phosphorylation. ccnm.edu

    The reversal of drug resistance by DCA is often attributed to several interconnected mechanisms. By reactivating mitochondrial function, DCA increases the production of reactive oxygen species (ROS), which can promote apoptosis and enhance the efficacy of DNA-damaging agents like cisplatin. nih.govaacrjournals.orgmdpi.com Furthermore, by altering the metabolic state, DCA can counteract the anti-apoptotic environment fostered by glycolysis. asm.orgmdpi.com

    Chemotherapeutic AgentCancer TypeObserved Effect of DCA Co-treatmentAssociated Mechanism of Action
    CisplatinOvarian Cancer, Head and Neck Cancer, Bladder CancerReversal of resistance, reduced tumor volume. mdpi.comaacrjournals.orgnih.govIncreased Reactive Oxygen Species (ROS) production, PDK inhibition. aacrjournals.orgnih.gov
    OxaliplatinColorectal CancerIncreased sensitivity, enhanced apoptosis. nih.govnih.govModulation of miR-543/PTEN/Akt/mTOR pathway. nih.govnih.gov
    5-FluorouracilColorectal CancerEnhanced chemosensitivity. dcaguide.orgRegulation of p53/miR-149-3p/PDK2 pathway. dcaguide.org
    PaclitaxelNon-Small-Cell Lung Cancer (NSCLC)Increased cell death in resistant cells. nih.govnih.govInhibition of autophagy. nih.gov

    Research on Membrane Transporter Enhancement (e.g., SLC5A8) for Improved Cellular Uptake

    The cellular uptake of sodium dichloroacetate is a critical factor determining its therapeutic efficacy. As an ionized molecule, DCA cannot readily diffuse across the plasma membrane. nih.gov Research has identified specific membrane transporters responsible for its entry into cells, with a particular focus on the sodium-coupled monocarboxylate transporter 1, encoded by the SLC5A8 gene. nih.govnih.gov

    SLC5A8 is an electrogenic transporter that moves monocarboxylates, including DCA, into cells coupled with sodium ions. nih.govuniprot.org Studies have demonstrated that SLC5A8 transports DCA with a high affinity. nih.govnih.gov This transporter is typically expressed in normal, healthy cells. However, in many types of cancer, the expression of SLC5A8 is silenced, often through epigenetic mechanisms like DNA methylation. nih.govnih.gov

    This lack of transporter expression in tumor cells is hypothesized to be a primary reason for the high concentrations of DCA often required to achieve a therapeutic effect in preclinical studies. nih.gov The absence of SLC5A8 makes tumor cells resistant to the antitumor activity of DCA at lower, more clinically achievable concentrations. nih.govnih.gov Conversely, ectopic expression of SLC5A8 in cancer cells renders them sensitive to low concentrations of the drug. nih.gov

    This has led to research into strategies to enhance DCA's cellular uptake by modulating transporter expression. One promising approach involves the use of DNA methylation inhibitors. Since the silencing of SLC5A8 in tumors often involves DNA methylation, combining DCA with a DNA methylation inhibitor could potentially restore transporter expression. nih.gov This would, in theory, increase the intracellular concentration of DCA in cancer cells, thereby enhancing its antitumor activity without needing to administer high systemic doses that could lead to side effects. nih.gov

    TransporterFunctionRelevance to Sodium DichloroacetateResearch Findings
    SLC5A8 (SMCT1)Sodium-coupled monocarboxylate transporter. nih.govuniprot.orgHigh-affinity transporter for DCA. nih.govnih.govExpression is often silenced in tumor cells via DNA methylation, leading to DCA resistance. nih.gov Restoring its expression can sensitize cancer cells to DCA. nih.gov
    Monocarboxylate Transporters (MCTs)Transport of monocarboxylates like lactate and pyruvate. nih.govLow-affinity transport of DCA. nih.govLess effective than SLC5A8 for DCA transport due to lower affinity and competition from other substrates like lactate. nih.gov

    In Vitro Experimental Models

    In vitro models represent the initial step in evaluating the biological effects of sodium dichloroacetate at the cellular level. These systems allow for controlled experiments to dissect molecular pathways and assess cellular responses to DCA treatment.

    Two-dimensional (2D) cell culture, a long-standing technique in biomedical research, has been extensively used to study the effects of sodium dichloroacetate on various cancer cell lines. In this system, cells are grown as a monolayer on a flat surface. Studies have utilized 2D cultures to demonstrate that DCA can induce a dose- and time-dependent decrease in the viability of cancer cells. mdpi.comnih.gov For instance, research on non-small cell lung cancer (NSCLC) cell lines, A549 and LNM35, showed a reduction in cell viability and colony growth when treated with DCA. mdpi.comnih.gov Similarly, DCA has been shown to inhibit the proliferation of pancreatic cancer cell lines, PANC-1 and BXPC-3, in a dose-dependent manner. nih.gov

    Recognizing the limitations of 2D cultures in mimicking the complex in vivo tumor microenvironment, researchers have increasingly turned to three-dimensional (3D) cell culture systems. nih.govplos.org These models, such as spheroids, better replicate the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. nih.govdcaguide.org Studies on pancreatic cancer have shown that DCA treatment can compromise the structure of 3D spheroids formed from PANC-1 and BXPC-3 cells. nih.gov Spheroid models of glioblastoma have also been used to investigate the effects of DCA, as they can mimic the avascularity and hypoxic core of in vivo tumors. dcaguide.org The transition from 2D to 3D models provides a more physiologically relevant platform for assessing the anti-cancer potential of sodium dichloroacetate before moving to in vivo studies. nih.govplos.org

    Cell LineCancer TypeCulture SystemKey Findings with Sodium Dichloroacetate Treatment
    A549Non-Small Cell Lung Cancer2DDose- and time-dependent decrease in cell viability and colony growth. mdpi.comnih.gov
    LNM35Non-Small Cell Lung Cancer2DDose- and time-dependent decrease in cell viability and colony growth. mdpi.comnih.gov
    PANC-1Pancreatic Cancer2D, 3DBlock of cell growth in 2D culture; compromised spheroid structure in 3D culture. nih.gov
    BXPC-3Pancreatic Cancer2D, 3DBlock of cell growth in 2D culture; compromised spheroid structure in 3D culture. nih.gov
    U87-MGGlioblastoma3D (Spheroids)Used to model avascular tumors and study DCA's effects in a hypoxic microenvironment. dcaguide.org

    In Vivo Animal Models

    Preclinical in vivo studies in animal models are a critical step to validate the findings from in vitro research and to evaluate the systemic effects, efficacy, and potential toxicity of sodium dichloroacetate in a living organism.

    Xenograft models are the most commonly used in vivo platform for studying the anti-cancer effects of sodium dichloroacetate. These models involve the implantation of human cancer cells or tissues into immunocompromised animals, typically mice. mdpi.comnih.govresearchgate.net For example, studies have demonstrated that oral administration of DCA can significantly reduce the volume of A549 and LNM35 lung cancer xenografts in nude mice. mdpi.comnih.gov The chick embryo chorioallantoic membrane (CAM) assay is another xenograft model that has been used to evaluate the impact of DCA on tumor growth, showing a reduction in the size of glioblastoma and lung cancer xenografts. mdpi.comresearchgate.netnih.gov

    Genetically engineered mouse models (GEMMs), which involve the modification of the mouse genome to mimic human diseases, are also valuable tools. While specific GEMMs for cancer treated with DCA are less commonly reported in the initial research phases, transgenic mouse models have been employed in other disease contexts. For instance, a transgenic mouse model of Huntington's disease was used to demonstrate that DCA could improve motor function and increase survival. nih.govnih.gov Such models, including knockout, knockin, and transgenic mice, offer the potential to study the effects of DCA in the context of specific genetic alterations that drive disease. cyagen.com

    Model TypeAnimalHuman Cell Lines/DiseaseKey Findings with Sodium Dichloroacetate Treatment
    XenograftNude MiceA549, LNM35 (Lung Cancer)Significant reduction in tumor volume. mdpi.comnih.gov
    XenograftChick Embryo (CAM)U87 MG, PBT24 (Glioblastoma)Varied response in tumor growth depending on DCA concentration. researchgate.netnih.gov
    XenograftNOD-SCID MiceHuman NeuroblastomaSignificant restriction of in vivo tumor growth. dcaguide.org
    TransgenicMouseHuntington's DiseaseIncreased survival and improved motor function. nih.gov

    Beyond general cancer models, researchers have utilized disease-specific preclinical models to investigate the therapeutic potential of sodium dichloroacetate in other conditions. In a mouse model of endometriosis, oral administration of DCA led to a reduction in the size of endometriosis lesions. dcaguide.org This research highlighted the potential of DCA as a non-hormonal treatment for this condition by correcting abnormal cellular metabolism in endometriosis cells. dcaguide.org

    In the context of neuroblastoma, an in vivo model using NOD-SCID mice with induced human neuroblastoma nodules showed that DCA treatment significantly restricted tumor growth. dcaguide.org This was a surprising finding as neuroblastoma was initially thought to be a tumor type on which DCA would be ineffective. dcaguide.org These disease-specific models are crucial for understanding how DCA may be effective in various pathological conditions with distinct underlying biology.

    Clinical Study Designs

    Following promising preclinical data, the evaluation of sodium dichloroacetate has progressed to clinical trials in humans. The design of these trials is critical for systematically assessing the safety, tolerability, and preliminary efficacy of the compound.

    Phase I clinical trials represent the first stage of testing a new drug in humans. The primary objective of these trials is to determine the safety and tolerability of the drug and to identify the maximum tolerated dose (MTD) or the recommended Phase II dose (RP2D). queensu.ca An open-label, Phase I trial of oral DCA was conducted in adults with recurrent malignant brain tumors. nih.govnih.gov

    In this trial, the primary objective was to detect any dose-limiting toxicities (DLTs) within the first four weeks of treatment. nih.govnih.gov A key feature of this study's design was the dosing based on genetic variations in the glutathione (B108866) transferase zeta 1 (GSTZ1) enzyme, which is involved in DCA metabolism. nih.govnih.gov Patients were stratified into "fast" and "slow" metabolizer groups based on their GSTZ1 haplotype, and the dose was adjusted accordingly. clinicaltrials.gov The trial concluded that chronic, oral DCA was feasible and well-tolerated in this patient population within the dose range established for metabolic diseases, and no dose-limiting toxicities were observed within the initial four-week period. nih.govnih.gov This study underscored the importance of incorporating genetic-based dosing into the design of future trials of chronic DCA administration. nih.govnih.gov

    Trial IdentifierConditionStudy DesignKey ObjectivesDosing Strategy
    NCT01111097Recurrent Malignant Brain TumorsOpen-Label, Single-Arm, Dose EscalationDetermine dose-limiting toxicity (DLT), safety, and tolerability. nih.govnih.govBased on GSTZ1 haplotype variation ("fast" vs. "slow" metabolizers). nih.govclinicaltrials.gov

    Future Research Directions and Unanswered Questions for Sodium Dichloroacetate

    Comprehensive Elucidation of Off-Target Pathways and Novel Molecular Targets

    While the inhibition of PDK is the most well-documented mechanism of DCA, its effects on cellular physiology are likely more complex. mdpi.comnih.gov Future research must aim to comprehensively identify and characterize molecular targets and pathways affected by DCA beyond its influence on PDK. As a pyruvate (B1213749) mimetic, DCA's primary action is to release pyruvate dehydrogenase (PDH) from negative regulation, promoting the entry of pyruvate into the TCA cycle. musc.edudcaguide.org This action increases oxygen consumption and the production of reactive oxygen species (ROS), while decreasing glycolysis and lactic acid production. musc.edunih.gov

    However, evidence suggests that DCA's activity may not be limited to this singular pathway. For instance, studies have shown that DCA can depolarize mitochondria and promote ROS generation in various cell types. musc.edu It also appears to have selective activity against cells with defects in the mitochondrial electron transport chain. musc.edudntb.gov.ua These findings suggest that the metabolic state of a cell can significantly influence its response to DCA. nih.gov Further investigation is required to determine if DCA directly interacts with other enzymes or signaling proteins. Unbiased screening approaches, such as proteomics and metabolomics, could reveal novel binding partners and downstream signaling cascades modulated by DCA. A deeper understanding of these off-target effects is crucial for predicting both therapeutic efficacy and potential toxicities.

    Development of Personalized and Individualized Therapy Approaches

    The variability in response to DCA observed in preclinical and clinical studies underscores the need for personalized therapeutic strategies. Future research should focus on identifying biomarkers and patient characteristics that can predict treatment outcomes.

    The metabolism of DCA is significantly influenced by genetic factors, primarily variations in the glutathione (B108866) transferase zeta 1 (GSTZ1) gene. nih.govnih.gov This enzyme is the principal catalyst for DCA biotransformation. nih.gov Polymorphisms in the GSTZ1 gene can lead to significant differences in DCA clearance among individuals, with some metabolizing the drug much more slowly than others. nih.gov

    Predicting an individual's rate of DCA elimination based on their GSTZ1 genotype could allow for more precise, personalized dosing. nih.govfiercebiotech.com Studies in human volunteers have demonstrated that individuals with certain GSTZ1 variants (haplotypes containing E, G, and T variants) exhibit greater clearance of DCA compared to those without these variants. nih.gov This genotype-based difference in metabolism suggests that a "one-size-fits-all" dosing approach may be suboptimal. Developing a diagnostic test to determine a patient's GSTZ1 genotype could enable clinicians to tailor DCA doses, potentially maximizing efficacy while minimizing the risk of accumulation and associated toxicities. nih.gov

    Table 1: Influence of GSTZ1 Genotype on DCA Pharmacokinetics nih.gov
    Genotype GroupDCA Clearance (after 5 doses)Urinary Maleylacetone (MA) ExcretionImplication
    Contains at least one EGT variantGreaterLowerFaster metabolizer
    No EGT variantLowerHigherSlower metabolizer

    Significant age-dependent differences in DCA metabolism and elimination have been documented. nih.govnih.gov Clinical observations have indicated that adults may be more susceptible to certain adverse effects than children, a difference that may be attributable to age-related variations in pharmacokinetics. nih.gov

    Studies in both humans and rats have shown that chronic administration of DCA leads to a notable age-dependent decrease in its plasma clearance and an increase in its plasma half-life. nih.gov In rats, the urinary excretion of unchanged DCA increases with age, while the excretion of oxalate (B1200264), a metabolic byproduct, decreases. nih.gov Furthermore, hepatic GSTz1/MAAI specific activity has been found to be inversely related to age in animal models. nih.gov

    These findings highlight the inadequacy of simple weight-based dosing across different age groups. nih.gov The maturation of drug-metabolizing enzyme systems and renal function in pediatric populations, as well as potential declines in these functions in the elderly, must be considered. merckmanuals.com Future research should focus on developing robust pharmacokinetic and pharmacodynamic models that account for age-related physiological changes. Such models are essential for establishing optimal dosing regimens for pediatric and geriatric patients, ensuring therapeutic concentrations are achieved without undue accumulation. nih.govresearchgate.net

    Table 2: Age-Dependent Changes in DCA Kinetics in Rats nih.govnih.gov
    ParameterYoungAdultOld
    Plasma ClearanceHigherIntermediateLower
    Plasma Half-LifeShorterIntermediateLonger
    Hepatic GSTz1/MAAI Activity (untreated)1.60 ± 0.09 nmol/min/mg proteinNot specified1.12 ± 0.01 nmol/min/mg protein

    Innovation in Drug Delivery Systems

    Innovations in drug delivery technology offer promising avenues to enhance the therapeutic index of DCA.

    Targeted delivery systems, such as nanovesicles and nanoparticles, could improve the accumulation of DCA in tumor tissues while minimizing exposure to healthy cells. rsc.orgnih.gov Researchers have begun to explore conjugating DCA to biodegradable polymer carriers, which can self-assemble into nanoparticles. rsc.orgscienceopen.com This approach can protect the drug from rapid clearance, facilitate effective delivery, and potentially enhance synergistic effects when co-administered with other agents. rsc.orgnih.gov

    For example, nanomicelles loaded with DCA have been developed with mean diameters of around 60 nm. rsc.org Another strategy involves creating an amphiphilic doxorubicin-DCA conjugate that self-assembles into nanoparticles. scienceopen.com These nanoformulations aim to overcome limitations of free drug administration, such as systemic toxicity and the development of drug resistance. nih.gov Future studies should continue to refine these delivery systems, exploring different materials, targeting ligands, and release mechanisms to optimize the biodistribution and cellular uptake of DCA. scispace.com

    Continued Investigation of Optimized Synergistic Combinations

    DCA's ability to modulate cellular metabolism makes it a prime candidate for combination therapies. nbinno.com By shifting cancer cells towards oxidative phosphorylation, DCA may render them more vulnerable to agents that target mitochondrial function or induce DNA damage. musc.edualliedacademies.org

    Preclinical studies have demonstrated synergistic or additive effects when DCA is combined with various chemotherapeutic and targeted agents. For instance, DCA has been shown to significantly enhance the anti-cancer effects of cisplatin (B142131) in certain lung cancer cell lines. mdpi.comsemanticscholar.orgnih.gov Combinations with EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) have also shown additive or synergistic effects on colony growth in non-small cell lung cancer (NSCLC) cells. mdpi.comnih.govresearchgate.net Similarly, synergistic cytotoxic effects have been observed when combining DCA with doxorubicin (B1662922) or cisplatin in murine melanoma cells. alliedacademies.org The ability of DCA to enhance the activity of agents that damage mitochondrial DNA, such as cisplatin and topotecan, further supports its use in combination regimens. musc.edu

    Future research should systematically investigate a broader range of drug combinations. Identifying the most effective synergistic partners for DCA against specific cancer types is a critical next step. These investigations should also elucidate the molecular mechanisms underlying the observed synergy to provide a rational basis for the design of future clinical trials. researchgate.netsemanticscholar.org

    Table 3: Preclinical Synergistic Combinations with Sodium Dichloroacetate (B87207)
    Combination AgentCancer Model/Cell LineObserved EffectReference
    CisplatinLNM35 (NSCLC)Significantly enhanced anti-cancer effect mdpi.comnih.gov
    GefitinibA549 & LNM35 (NSCLC)Additive/Synergistic inhibition of colony growth mdpi.comnih.govresearchgate.net
    ErlotinibA549 & LNM35 (NSCLC)Additive/Synergistic inhibition of colony growth mdpi.comnih.govresearchgate.net
    DoxorubicinB16F10 (Murine Melanoma)Significantly decreased cell viability (synergistic) alliedacademies.org
    TopotecanGeneral (in vitro)Synergistic activity musc.edu

    Design and Execution of Larger, Controlled Clinical Trials for Efficacy and Safety

    The existing body of research on sodium dichloroacetate (DCA), while promising in several areas, is largely composed of preclinical studies and small-scale or pilot clinical trials. esmed.orgmedium.com A significant future direction is the initiation of larger, multicenter, randomized, and placebo-controlled clinical trials to definitively establish the efficacy and safety of DCA across various potential therapeutic areas. Such trials are essential to move beyond preliminary findings and provide the robust evidence required for regulatory approval and clinical adoption.

    Specific Oncological Indications

    While early research in the 2000s sparked interest in sodium dichloroacetate's potential to slow tumor growth by targeting cancer metabolism, robust clinical evidence remains limited. esmed.orgmedium.com Despite numerous preclinical studies and some small clinical trials, no large-scale trial has been completed for DCA as a cancer therapy. esmed.org Future research necessitates well-designed, larger controlled trials to clarify its role. These trials should focus on specific, well-defined oncological indications where preclinical data is strongest. Key considerations for future trial design include:

    Patient Stratification: Identifying patient populations most likely to respond, potentially through biomarkers related to tumor metabolism (e.g., expression of pyruvate dehydrogenase kinase (PDK)).

    Combination Therapies: Evaluating DCA not just as a monotherapy but as an adjuvant to standard-of-care chemotherapy, immunotherapy, or targeted therapies, as some studies suggest it may reverse resistance to certain agents. mdpi.commdpi.com

    For instance, a phase IIA trial for recurrent glioblastoma multiforme (GBM) has been designed to evaluate the effects of DCA on tumor metabolism by obtaining tissue before and after a short course of treatment, a model that could be adapted for other cancer types. clinicaltrials.gov Similarly, trials in non-small-cell lung cancer should be considered to build upon inconclusive initial findings. mdpi.com

    Broader Metabolic Disorders Spectrum

    Sodium dichloroacetate has been most extensively studied in the context of congenital lactic acidosis and mitochondrial disorders. nih.govclinicaltrials.gov A phase II pilot study for congenital lactic acidemia aimed to determine DCA's efficacy in decreasing the severity of acidotic episodes and improving neurological function. clinicaltrials.govmedpath.com Another short-term, placebo-controlled trial in patients with various primary mitochondrial disorders demonstrated that DCA treatment improved indices of cerebral metabolism, notably by decreasing brain lactate (B86563) levels. nih.govneurology.org

    Future research should expand upon these findings to investigate DCA's utility in a broader range of metabolic disorders. This includes:

    Long-term Efficacy: Designing trials with longer follow-up periods to assess the durability of metabolic corrections and the long-term impact on disease progression and quality of life.

    Diverse Mitochondrial Diseases: Conducting trials in specific, genetically-defined subtypes of mitochondrial disease to understand differential responses.

    Other Inborn Errors of Metabolism: Exploring the potential of DCA in other metabolic disorders characterized by dysfunctional energy metabolism or lactic acidosis.

    Recently, the FDA issued a complete response letter for an oral solution of sodium dichloroacetate intended for pyruvate dehydrogenase complex deficiency (PDCD), a rare mitochondrial disorder, indicating that further substantial research will be required to define a path forward. neurologylive.comfiercebiotech.com This highlights the need for rigorous trial design to meet regulatory standards.

    Diverse Neurological Conditions

    The demonstrated ability of sodium dichloroacetate to improve cerebral metabolism in patients with mitochondrial disorders provides a strong rationale for investigating its potential in other neurological conditions characterized by metabolic dysfunction. nih.govnih.gov Preclinical studies have shown neuroprotective effects in models of ischemic stroke, where DCA was found to restore brain pH, lactate, and ATP levels, thereby reducing neuronal damage. nih.gov

    Future clinical trials should be designed to explore these potential applications:

    Acute Ischemic Stroke: Randomized controlled trials could assess whether administering DCA in the acute phase of ischemic stroke improves metabolic recovery and neurological outcomes.

    Traumatic Brain Injury (TBI): Given the metabolic perturbations that occur following TBI, trials could investigate if DCA can enhance metabolic function and mitigate secondary injury.

    Neurodegenerative Diseases: For diseases like Parkinson's and Alzheimer's, where mitochondrial dysfunction is implicated, long-term trials would be needed to assess if DCA can slow disease progression by improving neuronal energy metabolism.

    The following table summarizes key findings from a study on mitochondrial disorders that support further neurological research.

    Metabolic Index (Brain Proton MR Spectroscopy)Change with DCA TreatmentSignificance (p-value)
    Lactate/Creatine Ratio-42%<0.05
    Choline/Creatine Ratio+18%<0.01
    N-Acetylaspartate/Creatine Ratio+8%<0.05

    Data from a short-term, placebo-controlled, crossover trial in 11 patients with primary mitochondrial disorders. nih.gov

    Endometriosis-Associated Pain

    A novel and promising area for sodium dichloroacetate research is in the treatment of endometriosis. dcaguide.org Preclinical studies have identified that the peritoneal environment in women with endometriosis has elevated levels of lactate, which may fuel the growth of endometrial lesions. nih.govhra.nhs.uk Research has shown that DCA can correct the abnormal glycolytic phenotype of cells from women with endometriosis and reduce the size of lesions in mouse models. dcaguide.orgnih.gov

    This has led to early-phase clinical trials. An exploratory clinical trial (EPiC) was designed to inform the feasibility of a larger randomized controlled trial for endometriosis-associated pain. hra.nhs.uknih.gov The next crucial step is the design and execution of a large-scale, placebo-controlled trial to definitively assess efficacy and safety. theguardian.com Key features of such a trial should include:

    Primary Endpoint of Pain Reduction: Using validated pain scores as the primary outcome.

    Objective Measures: Including secondary endpoints such as lesion size (assessed via imaging) and peritoneal lactate concentrations.

    A new trial set to recruit 100 women in Edinburgh and London will be a significant step, aiming to provide the first non-hormonal, non-surgical treatment option for this debilitating condition. theguardian.com

    Cancer-Related Fatigue

    Cancer-related fatigue (CRF) is a common and debilitating syndrome with no effective pharmaceutical treatments. yale.eduhindustantimes.com Recent preclinical research has identified DCA as a potential therapeutic agent. nih.gov In mouse models of melanoma, DCA was shown to preserve physical function and motivation without interfering with the efficacy of standard cancer treatments like immunotherapy and chemotherapy. yale.edunih.gov The proposed mechanism is the reduction of circulating lactate concentrations and relief of oxidative stress in muscle tissue. yale.eduhindustantimes.com

    These promising preclinical findings provide a strong foundation for future clinical trials in humans. yale.edu The design of these trials should consider:

    Target Population: Focusing on patients with various cancer types who report significant fatigue.

    Primary Outcome: Utilizing validated CRF assessment tools to measure changes in fatigue levels.

    Secondary Outcomes: Measuring physical function (e.g., grip strength, activity levels), motivation, and circulating lactate levels.

    As DCA is already an FDA-approved drug for lactic acidosis, the pathway to clinical trials for CRF could be accelerated. yale.edunih.gov

    Deeper Understanding of Gender-Related Differences in Treatment Response and Safety Profiles

    A critical and often overlooked area for future research is the systematic investigation of gender-related differences in the pharmacology of sodium dichloroacetate. mdpi.comresearchgate.net Preclinical research has already highlighted potential disparities. For example, the gene for a key subunit of the pyruvate dehydrogenase complex (PDH), the enzyme complex stimulated by DCA, is located on the X chromosome, which may lead to different clinical consequences for males and females with deficiencies. mdpi.com

    Furthermore, preclinical pharmacokinetic studies of DCA have been conducted almost exclusively in male animals, leaving a significant gap in knowledge about how females absorb, distribute, metabolize, and excrete the drug. nih.gov This is particularly important as differences in metabolism could lead to different efficacy and safety profiles at the same dosage. mdpi.com Studies in rats have also shown gender-specific effects of DCA on the expression of certain genes, such as the Na-K-2Cl cotransporter (NKCC1), and on the thymus, with some effects being dependent on the presence of gonadal hormones. mdpi.comnih.gov

    Future clinical trials for all indications must be designed to capture and analyze data on gender-related differences. This includes:

    Balanced Enrollment: Ensuring adequate representation of both males and females in clinical trials to allow for meaningful subgroup analysis.

    Pharmacokinetic and Pharmacodynamic (PK/PD) Sub-studies: Conducting specific studies to compare drug concentrations and effects between genders.

    Stratified Data Analysis: Analyzing efficacy and safety data separately for males and females to identify any significant differences in treatment response.

    Understanding these differences is not merely an academic exercise; it is essential for developing personalized medicine approaches that can predict treatment efficacy and safety for all patients. researchgate.net

    Definitive Resolution of Carcinogenicity Concerns in Human Exposure

    A significant hurdle in the broader clinical acceptance of sodium dichloroacetate is the lingering question of its carcinogenic potential in humans. While studies in rodent models have demonstrated that DCA can cause liver cancer, this effect is typically observed at doses thousands of times greater than those to which humans are exposed through environmental sources. nih.govnih.gov To date, there is no experimental or clinical evidence implicating DCA as a cause of cancer in humans, and epidemiological investigations have not specifically studied its carcinogenicity. nih.gov

    The concern is primarily predicated on data from inbred rodent strains receiving high doses of DCA over extended periods. nih.gov It is unclear if the mechanisms driving hepatocarcinogenesis in these animal models are relevant to human exposure at therapeutic levels. ca.gov Future research must prioritize long-term epidemiological studies of patient populations that have received chronic DCA treatment for conditions such as congenital lactic acidosis. thedcasite.com Such studies are essential to definitively assess the risk of cancer in humans and to distinguish between the effects of high-dose exposure in animals and therapeutic use in patients.

    Evidence TypeFindings in Animal Models (Rodents)Findings in Human Studies
    CarcinogenicityConsidered a liver carcinogen at high doses. nih.govca.govNo direct evidence of carcinogenicity from clinical or environmental exposure. nih.govnih.gov
    Dose ContextDoses inducing cancer are thousands of times higher than typical human environmental exposure. nih.govClinical doses are similar to those used in some animal toxicology studies, highlighting the need for human-specific data. nih.gov
    GenotoxicityIn vivo studies have produced mixed and sometimes internally inconsistent results. epa.govData is scarce and complicated by patients' underlying diseases and concurrent medications. epa.gov

    Advanced Research into Toxicity Etiology and Prophylactic/Therapeutic Mitigation Strategies

    The primary dose-limiting toxicity associated with chronic sodium dichloroacetate administration in humans is a reversible peripheral neuropathy. nih.govccnm.edumedicorcancer.comnih.gov Other reported side effects include fatigue, confusion, and asymptomatic elevation of liver enzymes, which are also typically reversible upon discontinuation of the drug. ccnm.eduthechi.ca

    The mechanism of DCA's toxicity is linked to its metabolism. DCA is metabolized to glyoxylate (B1226380) by the enzyme glutathione transferase zeta 1 (GSTZ1-1), which it also inactivates in a "suicide inhibition" process. nih.govtandfonline.comnih.govtandfonline.com This inactivation leads to reduced clearance of DCA with chronic administration, potentially causing it to accumulate to toxic levels. tandfonline.comnih.govtandfonline.com

    Some clinical case reports suggest that co-administration of certain supplements may reduce the risk of DCA-induced neuropathy. medicorcancer.com Future research should focus on:

    Elucidating the precise molecular mechanisms of DCA-induced neurotoxicity and hepatotoxicity.

    Conducting controlled clinical trials to validate the efficacy of proposed prophylactic agents.

    Developing strategies to prevent GSTZ1-1 inactivation or to enhance alternative pathways for DCA clearance.

    Toxicity ProfileObserved Side EffectsProposed Mitigation Strategies (Requiring Validation)
    NeurologicalReversible peripheral neuropathy (most common), confusion, memory loss, sedation, tremors. ccnm.edumedicorcancer.comthechi.caCo-administration with Alpha-lipoic acid, Acetyl-L-carnitine, and Benfotiamine (a form of Vitamin B1). medicorcancer.com
    HepaticMild and reversible elevation of liver enzymes. medicorcancer.comMonitoring liver function; dose adjustment or discontinuation if necessary.
    GastrointestinalHeartburn, nausea, diarrhea. ccnm.eduAdministration with food; use of antacids as needed. medicorcancer.com

    Exploration of Role in Neurovascular Coupling and Metabolic Brain Diseases

    Sodium dichloroacetate readily crosses the blood-brain barrier and influences cerebral metabolism. nih.govnature.comnih.gov Its primary mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. nih.govnih.govnih.govdcaguide.org This action shifts metabolism from glycolysis towards glucose oxidation, increasing the production of ATP and reducing the accumulation of lactate, a hallmark of many neurological insults. nih.govnih.gov

    Research suggests DCA may have significant neuroprotective potential in a variety of conditions:

    Ischemic Stroke: By enhancing PDH activity, DCA can improve ATP levels, reduce lactic acidosis, and decrease oxidative stress in the brain following an ischemic event. nih.govnih.gov It has also been shown to protect the integrity of the blood-brain barrier. nih.govfrontiersin.orgdoaj.org

    Metabolic Brain Diseases: Its ability to stimulate the PDH complex makes it a candidate for treating congenital mitochondrial diseases characterized by lactic acidosis. nih.gov

    Neurodegenerative Diseases: Studies have documented the neuroprotective benefits of DCA in models of conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Huntington's disease by modifying mitochondrial metabolism. nih.govnih.gov

    Angiogenesis: Some studies indicate that DCA may promote angiogenesis (the formation of new blood vessels), which could aid in functional recovery after a stroke. nih.govfrontiersin.org

    Future research should aim to further delineate the mechanisms of DCA's neuroprotective effects and explore its therapeutic efficacy in a broader range of neurovascular and metabolic brain disorders through well-designed clinical trials. anticancerfund.org

    MechanismEffectPotential Therapeutic Application
    Inhibition of Pyruvate Dehydrogenase Kinase (PDK)Activates the Pyruvate Dehydrogenase (PDH) complex, promoting mitochondrial glucose oxidation over glycolysis. nih.govdcaguide.orgIschemic Stroke, Traumatic Brain Injury, Congenital Lactic Acidosis. nih.gov
    Metabolic RegulationReduces lactate accumulation and cerebral lactic acidosis; increases ATP production. nih.govnih.govGenetic Mitochondrial Diseases, Hypoglycemic Brain Injury. nih.govnih.gov
    Oxidative Stress ReductionActivates the Nrf2 antioxidant pathway, reducing reactive oxygen species (ROS) production in the brain. nih.govIschemia-Reperfusion Injury. nih.gov
    Vascular ProtectionProtects the blood-brain barrier; may stimulate angiogenesis. nih.govnih.govfrontiersin.orgVascular Dementia, Stroke Recovery. nih.govfrontiersin.org

    Identification and Validation of Predictive and Prognostic Biomarkers for Treatment Response

    There is considerable variation among individuals in the pharmacokinetics of sodium dichloroacetate, which affects both its efficacy and toxicity. tandfonline.comnih.gov This variability is largely attributed to genetic polymorphisms in the GSTZ1 gene, which encodes the enzyme responsible for DCA's metabolism. tandfonline.comnih.gov Different haplotypes of GSTZ1 result in enzymes with varying activity levels and rates of inactivation by DCA. tandfonline.com

    This genetic variation presents a clear opportunity for a pharmacogenetic approach to DCA therapy. Identifying a patient's GSTZ1 haplotype could serve as a predictive biomarker to guide dosing, potentially maximizing therapeutic benefit while minimizing the risk of adverse effects like neuropathy. nih.gov

    Beyond genetics, other biomarkers could help predict or monitor treatment response.

    Metabolic Markers: Baseline levels of blood lactate could indicate which patients are most likely to benefit, as DCA's effect is most pronounced in those with elevated lactate. nih.govmdpi.com

    Enzyme Expression: In the context of cancer, the expression levels of different PDK isoforms in tumor tissue could predict sensitivity to DCA, as the isoforms are inhibited by different DCA concentrations. mdpi.com

    Metabolomic Profiling: Changes in the levels of metabolites like citric acid have been observed following DCA treatment and could serve as dynamic biomarkers of drug activity. frontiersin.org

    Urgent research is needed to validate GSTZ1 genotyping as a clinical tool for personalizing DCA dosage. nih.gov Additionally, prospective clinical studies should be designed to identify and confirm other molecular and metabolic biomarkers that can predict which patients will respond favorably to DCA therapy.

    Potential BiomarkerRelevanceFuture Research Goal
    GSTZ1 Gene HaplotypePredicts individual variability in DCA metabolism, clearance, and risk of toxicity. nih.govtandfonline.comValidate use for prospective dose adjustments to mitigate adverse events. nih.gov
    Blood/CSF Lactate LevelsServes as a sensitive biomarker for DCA's on-target action on the PDH complex. nih.govmdpi.comDetermine if baseline lactate levels can predict the magnitude of therapeutic response.
    Pyruvate Dehydrogenase Kinase (PDK) Isoform ExpressionDifferent isoforms have varying sensitivity to DCA, which could influence treatment efficacy in cancer. mdpi.comCorrelate tumor PDK expression profiles with clinical outcomes in DCA-treated patients.
    Metabolomic Profiles (e.g., Citric Acid)Can provide a dynamic measure of DCA's metabolic impact on target cells. frontiersin.orgIdentify specific metabolic signatures that correlate with positive treatment response.

    Q & A

    Q. What is the primary mechanism by which sodium dichloroacetate (DCA) modulates pyruvate metabolism in cancer cells?

    DCA inhibits pyruvate dehydrogenase kinase (PDHK), which activates pyruvate dehydrogenase (PDH), shifting cellular metabolism from glycolysis to oxidative phosphorylation. This reduces lactate accumulation and increases reactive oxygen species (ROS), promoting apoptosis in cancer cells . Methodological Note: Validate PDHK inhibition using western blotting for PDH phosphorylation status and measure lactate levels via colorimetric assays (e.g., lactate dehydrogenase) in vitro .

    Q. How should researchers design in vivo studies to assess DCA’s effects on mitochondrial function?

    Key parameters include:

    • Dose selection : 12.5–50 mg/kg/day in rodents, adjusted for bioavailability .
    • Endpoint assays : Mitochondrial membrane potential (JC-1 staining), ROS (DCFDA probes), and RNA/protein analysis (e.g., NKCC1 expression in renal tissues) .
    • Species considerations : Gender-specific responses reported in rats; ensure balanced cohorts .

    Q. What are the recommended protocols for preparing and handling DCA in laboratory settings?

    • Solubility : Dissolve in water (50 mg/mL) or DMSO (25 mg/mL with gentle warming) .
    • Safety : Use non-sterile, endotoxin-free preparations; wear gloves and lab coats to avoid dermal/ocular exposure .
    • Storage : Desiccate at room temperature to prevent hydrolysis .

    Advanced Research Questions

    Q. How can researchers reconcile contradictory data on DCA’s anticancer efficacy across preclinical models?

    Contradictions arise from tumor heterogeneity and mitochondrial DNA (mtDNA) status. For example:

    • mtDNA-deficient (rho⁰) cells : Show heightened sensitivity to DCA due to reliance on glycolysis .
    • Combination therapies : Synergy with cisplatin or 2-deoxyglucose in models with electron transport chain defects .
      Methodological Note: Pre-screen models for mtDNA mutations (PCR) and use proteomics (2D-PAGE) to identify DCA-induced stress markers .

    Q. What experimental strategies optimize DCA’s metabolic effects in lactic acidosis studies?

    • Dosing : Intravenous 50 mg/kg every 2 hours (acute) vs. oral 12.5 mg/kg twice daily (chronic) .
    • Outcome metrics : Measure arterial lactate (enzymatic assays), bicarbonate (blood gas analysis), and neurologic function (e.g., Global Assessment of Treatment Efficacy) .
    • Limitations : Postprandial lactate suppression does not correlate with clinical improvement in congenital lactic acidosis .

    Q. How does DCA interact with other metabolic modulators like metformin in glioma models?

    In rat C6 glioma studies:

    • Synergistic effects : DCA + metformin reduces tumor growth but complicates hematologic toxicity (e.g., anemia, leukopenia) .
    • Experimental design : Monitor survival, blood glucose, and liver/kidney function. Use RNA-seq to identify off-target gene expression changes .

    Data Contradictions and Mitigation Strategies

    Contradiction Evidence Resolution Strategy
    Variable anticancer IC₅₀ valuesIC₅₀ ≥17 mM in some lines Pre-screen cell lines for PDHK isoform expression and mtDNA integrity .
    Gender-specific NKCC1 inhibitionMale rats show stronger effects Include both genders and analyze sex-stratified data .
    Lack of clinical improvement in lactic acidosis despite lactate reductionTrial data Combine DCA with cofactors (e.g., thiamine) to address secondary metabolic defects .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Sodium dichloroacetate, 98%
    Reactant of Route 2
    Sodium dichloroacetate, 98%

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.